Product packaging for Timiperone-d4(Cat. No.:CAS No. 1185042-00-5)

Timiperone-d4

Cat. No.: B562763
CAS No.: 1185042-00-5
M. Wt: 401.537
InChI Key: YDLQKLWVKKFPII-GYABSUSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Timiperone-d4, also known as this compound, is a useful research compound. Its molecular formula is C22H24FN3OS and its molecular weight is 401.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24FN3OS B562763 Timiperone-d4 CAS No. 1185042-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLQKLWVKKFPII-GYABSUSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Timiperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies.

Introduction to this compound

Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1] Its deuterated form, this compound, serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays.[2] The stability and distinct mass of the deuterium-labeled compound allow it to be distinguished from its unlabeled counterpart, ensuring accurate analytical results.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines the percentage of the deuterated compound relative to its unlabeled (d0) and partially labeled isotopic variants. While the exact isotopic purity is lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier, commercially available deuterated compounds typically exhibit high isotopic enrichment. Several suppliers, including Santa Cruz Biotechnology, MedchemExpress, and LGC Standards, offer this compound, often noting that the product may contain the d0 isotopologue.

Table 1: Representative Isotopic Purity Data for Commercially Available Deuterated Compounds

CompoundDeuterium LabelStated Isotopic Purity (%)
Benzofuranone derivative (BEN-d2)d294.7[3]
Tamsulosin-d4 (TAM-d4)d499.5[3]
Oxybutynin-d5 (OXY-d5)d598.8[3]
Eplerenone-d3 (EPL-d3)d399.9[3]
Propafenone-d7 (PRO-d7)d796.5[3]

Note: This table presents example data for other deuterated compounds to illustrate the typical range of isotopic purity and is not specific to this compound. The isotopic purity of this compound for a specific lot should be confirmed via its Certificate of Analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic purity due to its high sensitivity and mass accuracy.[4][5]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system (e.g., UPLC) to separate this compound from any potential impurities before it enters the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analyte.

  • Mass Analysis: The ions are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The high resolution allows for the differentiation of the various isotopologues (d0, d1, d2, d3, d4).

  • Data Analysis: The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can be used to determine the location and extent of deuterium incorporation.[3][6]

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent.

  • ¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms deuterium incorporation. The integration of the residual proton signals can be used to estimate isotopic purity.

  • ²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei, providing a quantitative measure of the deuterium content at each labeled position.

  • Data Analysis: By combining the data from ¹H and ²H NMR, a comprehensive assessment of the isotopic abundance and the specific sites of deuteration can be achieved.[6]

Table 2: Comparison of Analytical Methods for Isotopic Purity Determination

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio of ions to differentiate isotopologues.Detects the nuclear spin properties of isotopes to provide structural and quantitative information.
Sensitivity Very high (nanogram level or lower).[4][5]Lower than HRMS.
Information Provided Isotopic distribution (relative abundance of d0, d1, d2, etc.).[4]Site-specific deuterium incorporation and overall isotopic enrichment.[3]
Sample Consumption Very low.[4][5]Higher than HRMS.
Advantages Rapid, highly sensitive, and requires minimal sample.[4][5]Provides detailed structural confirmation of deuteration sites.
Limitations Does not directly provide information on the position of the deuterium labels.Lower sensitivity and can be more time-consuming.

Signaling Pathway of Timiperone

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the brain.[1][7][8] By blocking these receptors, Timiperone modulates neurotransmission in key pathways associated with psychosis.

Below is a diagram illustrating the mechanism of action of Timiperone.

Timiperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Serotonin Serotonin Serotonin_cleft Serotonin Serotonin->Serotonin_cleft Release D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binds HT2AR Serotonin 5-HT2A Receptor Serotonin_cleft->HT2AR Binds Effect Modulation of Neurotransmission (Antipsychotic Effect) D2R->Effect HT2AR->Effect Timiperone Timiperone Timiperone->D2R Antagonizes Timiperone->HT2AR Antagonizes

Caption: Mechanism of action of Timiperone.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines a typical workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Solution Prepare Solution Sample->Solution HRMS LC-HRMS Analysis Solution->HRMS NMR NMR Analysis (¹H and ²H) Solution->NMR MS_Data Mass Spectra Analysis HRMS->MS_Data NMR_Data NMR Spectra Analysis NMR->NMR_Data Purity_Calc Calculate Isotopic Purity MS_Data->Purity_Calc NMR_Data->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report

Caption: Workflow for isotopic purity determination.

Conclusion

The isotopic purity of this compound is a crucial factor for its use as an internal standard in quantitative bioanalysis. While the exact purity is lot-dependent, it is typically high and can be precisely determined using HRMS and NMR spectroscopy. Understanding the principles and methodologies behind these analyses is essential for researchers to ensure the quality and reliability of their experimental data. The antagonistic activity of Timiperone at dopamine D2 and serotonin 5-HT2A receptors underpins its therapeutic effect in treating psychotic disorders.

References

An In-depth Technical Guide to the Synthesis and Characterization of Timiperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Timiperone-d4, a deuterated analog of the typical antipsychotic drug Timiperone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, medicinal chemistry, and pharmacokinetic studies.

Introduction

Timiperone is a butyrophenone derivative that exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors, with some affinity for serotonin 5-HT2A receptors.[1][2][3] It is used in the treatment of schizophrenia and other psychotic disorders.[1] The introduction of deuterium at specific molecular positions, as in this compound, is a common strategy in drug development to influence the pharmacokinetic profile of a compound. Deuteration can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, potentially slowing down metabolic processes and leading to an extended half-life and altered therapeutic window.

This guide outlines a proposed synthetic route for this compound, detailed protocols for its synthesis and characterization, and expected analytical data.

Proposed Synthesis of this compound

The overall proposed reaction scheme is as follows:

This compound Synthesis cluster_0 Step 1: Synthesis of Intermediate 2 cluster_1 Step 2: Synthesis of this compound 1_2_Phenylenediamine_d4 1,2-Phenylenediamine-d4 Intermediate_1 Intermediate 1 (Schiff Base) 1_2_Phenylenediamine_d4->Intermediate_1 Toluene, reflux tert_Butyl_4_oxopiperidine_1_carboxylate tert-Butyl 4-oxopiperidine-1-carboxylate tert_Butyl_4_oxopiperidine_1_carboxylate->Intermediate_1 Intermediate_2_unprotected Intermediate 2a (Unprotected amine) Intermediate_1->Intermediate_2_unprotected Methanol Sodium_borohydride Sodium borohydride Sodium_borohydride->Intermediate_2_unprotected Intermediate_2 Intermediate 2 (tert-Butyl 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl-d4)piperidine-1-carboxylate) Intermediate_2_unprotected->Intermediate_2 Ethanol, reflux Carbon_disulfide Carbon disulfide Carbon_disulfide->Intermediate_2 Intermediate_2_deprotected Intermediate 2b (1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione-d4) Intermediate_2->Intermediate_2_deprotected DCM Timiperone_d4 This compound Intermediate_2_deprotected->Timiperone_d4 Acetonitrile, reflux 4_Chloro_4_fluorobutyrophenone 4-Chloro-4'-fluorobutyrophenone 4_Chloro_4_fluorobutyrophenone->Timiperone_d4 TFA Trifluoroacetic acid TFA->Intermediate_2_deprotected Base Base (e.g., K2CO3) Base->Timiperone_d4

Proposed Synthesis of this compound
Experimental Protocol: Synthesis of Intermediate 2

2.1.1. Step 1a: Reductive Amination

  • To a solution of 1,2-Phenylenediamine-d4 (1.0 eq) in toluene, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude Schiff base intermediate.

  • Dissolve the crude intermediate in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain tert-butyl 4-((2-aminophenyl-d4)amino)piperidine-1-carboxylate.

2.1.2. Step 1b: Cyclization

  • Dissolve the product from Step 1a (1.0 eq) in ethanol.

  • Add carbon disulfide (1.2 eq) to the solution.

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Cool the reaction mixture to room temperature. The product is expected to precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 2 (tert-Butyl 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl-d4)piperidine-1-carboxylate) .

Experimental Protocol: Synthesis of this compound

2.2.1. Step 2a: Deprotection

  • Dissolve Intermediate 2 (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the TFA salt of the deprotected intermediate.

2.2.2. Step 2b: Alkylation

  • To a suspension of the deprotected intermediate from Step 2a (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add 4-chloro-4'-fluorobutyrophenone (1.1 eq).

  • Heat the mixture to reflux and stir for 18-24 hours.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield This compound .

Characterization of this compound

The successful synthesis of this compound would be confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the expected and known analytical data for this compound and its non-deuterated counterpart.

Table 1: Physicochemical Properties

PropertyTimiperoneThis compound
Molecular Formula C₂₂H₂₄FN₃OSC₂₂H₂₀D₄FN₃OS[4]
Molecular Weight 397.51 g/mol [5]401.53 g/mol [4]
CAS Number 57648-21-2[5]1185042-00-5[4]

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Timiperone)Assignment (this compound)
~8.00dd2HAromatic (ortho to C=O)Aromatic (ortho to C=O)
~7.15t2HAromatic (ortho to F)Aromatic (ortho to F)
~7.10m4HBenzimidazole-
~4.50m1HPiperidine CHPiperidine CH
~3.10m2HPiperidine CH₂ (axial)Piperidine CH₂ (axial)
~3.05t2HCH₂ adjacent to C=OCH₂ adjacent to C=O
~2.60t2HCH₂ adjacent to piperidine NCH₂ adjacent to piperidine N
~2.20m2HPiperidine CH₂ (equatorial)Piperidine CH₂ (equatorial)
~2.00m2HButyl CH₂Butyl CH₂
~1.90m2HPiperidine CH₂ (axial)Piperidine CH₂ (axial)

Note: The signals corresponding to the benzimidazole protons (~7.10 ppm) are expected to be absent in the ¹H NMR spectrum of this compound.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment (Timiperone)Assignment (this compound)
~198.0C=OC=O
~165.0 (d)C-FC-F
~150.0C=SC=S
~135.0Aromatic CAromatic C
~130.5 (d)Aromatic CH (ortho to C=O)Aromatic CH (ortho to C=O)
~122.0Benzimidazole CHBenzimidazole CD (expect weak or absent signal)
~115.5 (d)Aromatic CH (ortho to F)Aromatic CH (ortho to F)
~110.0Benzimidazole CBenzimidazole C
~58.0Piperidine CH₂Piperidine CH₂
~53.0Piperidine CH₂Piperidine CH₂
~50.0Piperidine CHPiperidine CH
~35.0CH₂ adjacent to C=OCH₂ adjacent to C=O
~30.0Piperidine CH₂Piperidine CH₂
~22.0Butyl CH₂Butyl CH₂

Note: The signals for the deuterated carbons in the benzimidazole ring of this compound are expected to show a triplet multiplicity (due to C-D coupling) and may be of lower intensity.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/zAssignment (Timiperone)Assignment (this compound)
398.17[M+H]⁺-
402.19-[M+H]⁺
234.11[M - C₁₀H₁₀FO + H]⁺[M - C₁₀H₁₀FO + H]⁺ (at m/z 238.13)
165.05[C₁₀H₁₀FO]⁺[C₁₀H₁₀FO]⁺
Experimental Protocols for Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

3.2.2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Analysis: Infuse the sample solution into the ESI source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600).

3.2.3. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the chromatogram for the main peak and any impurities.

Signaling Pathway and Experimental Workflow

Timiperone Signaling Pathway

Timiperone primarily acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). Its antagonism of this receptor is believed to be the primary mechanism for its antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia.[1][6]

Timiperone Signaling Pathway Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Activates Timiperone Timiperone Timiperone->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Downstream_Effects Downstream Signaling (Reduced Neuronal Excitability) cAMP->Downstream_Effects Antipsychotic_Effect Antipsychotic Effect Downstream_Effects->Antipsychotic_Effect

Mechanism of Action of Timiperone
General Experimental Workflow

The overall workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to the final, well-characterized compound.

Experimental Workflow Start Starting Materials (Deuterated & Non-deuterated Precursors) Synthesis_Intermediate Synthesis of Intermediate 2 Start->Synthesis_Intermediate Purification_Intermediate Purification of Intermediate 2 (Filtration, Crystallization) Synthesis_Intermediate->Purification_Intermediate Synthesis_Final Synthesis of this compound Purification_Intermediate->Synthesis_Final Purification_Final Purification of this compound (Column Chromatography) Synthesis_Final->Purification_Final Characterization Characterization (NMR, MS, HPLC) Purification_Final->Characterization Final_Product Pure this compound Characterization->Final_Product

Workflow for this compound Synthesis

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined protocols and expected data are based on established chemical principles and available information on Timiperone and related compounds. This document aims to be a foundational resource for researchers interested in exploring the synthesis of deuterated antipsychotic agents for advanced pharmaceutical studies. The successful synthesis and subsequent in-vivo evaluation of this compound could provide valuable insights into the effects of deuteration on the metabolism and efficacy of butyrophenone antipsychotics.

References

A Deep Dive into the Pharmacokinetics of Timiperone and its Deuterated Analog, Timiperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of the butyrophenone antipsychotic, timiperone, and its deuterated analog, timiperone-d4. While direct comparative pharmacokinetic studies are not publicly available, this document synthesizes existing data on timiperone's absorption, distribution, metabolism, and excretion (ADME) with the known principles of deuterium's influence on drug metabolism. This compound is primarily utilized as a stable isotope-labeled internal standard in bioanalytical methods, a role predicated on its near-identical physicochemical properties to timiperone, yet distinct mass for spectrometric detection. This guide will explore the established metabolic pathways of timiperone and predict the likely pharmacokinetic behavior of this compound based on the strategic placement of its deuterium atoms, offering valuable insights for researchers in drug metabolism and bioanalysis.

Introduction

Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia.[1] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Understanding the pharmacokinetic profile of a drug is paramount for optimizing dosing regimens and ensuring safety and efficacy. The use of deuterated analogs, such as this compound, has become a valuable tool in pharmacokinetic research, predominantly as internal standards in quantitative bioanalysis due to their ability to mimic the behavior of the parent drug during sample preparation and analysis.

This guide will first detail the known pharmacokinetics of timiperone, followed by an analysis of the chemical structure of this compound. Based on this structural information and the principles of the kinetic isotope effect, a scientifically grounded comparison of the expected pharmacokinetic profiles of these two compounds will be presented.

Pharmacokinetics of Timiperone

The pharmacokinetic profile of timiperone has been characterized through various in vitro and in vivo studies. The key parameters are summarized in the table below.

Pharmacokinetic ParameterValue/DescriptionSpeciesReference
Absorption Readily absorbed after oral administration.Human/Rat[2]
Distribution Highly bound to plasma proteins (>95%).Human[2]
Metabolism Primarily metabolized by carbonyl reductase in the liver cytosol to its reduced form.Human[2]
Vmax0.81 ± 0.19 nmol/mg/minHuman Liver Cytosol
Km29.7 ± 15.1 µMHuman Liver Cytosol
Intrinsic Clearance (Vmax/Km)~1.3-2.4 times higher than haloperidolHuman Liver Cytosol
Excretion Excreted in both urine and feces.Rat[2]

This compound: Structure and Predicted Pharmacokinetics

This compound is a stable isotope-labeled version of timiperone. Its primary role in research and development is as an internal standard for the accurate quantification of timiperone in biological matrices using mass spectrometry-based assays.

Chemical Structure:

The molecular formula for this compound is C22H20D4FN3OS.[3][4] The four deuterium atoms are located on the benzimidazolinyl moiety of the molecule.[4]

Predicted Pharmacokinetic Profile of this compound:

The substitution of hydrogen with deuterium can, in some cases, lead to a "kinetic isotope effect" (KIE), where the bond to deuterium is stronger than the bond to hydrogen, potentially slowing down metabolic reactions that involve the cleavage of this bond.

However, the primary metabolic pathway of timiperone is the reduction of the ketone group on the butyrophenone side chain, a process catalyzed by carbonyl reductase.[2] The deuteration in this compound is on the benzimidazolinyl ring, which is distant from the site of this primary metabolic transformation. Therefore, a significant kinetic isotope effect on the rate of ketone reduction is not expected.

Based on this, the pharmacokinetic profile of this compound is predicted to be very similar to that of timiperone. The absorption, distribution, and excretion pathways are unlikely to be affected by the isotopic labeling. The rate of metabolism via ketone reduction should also be comparable.

Pharmacokinetic ParameterPredicted Value/Description for this compoundRationale
Absorption Expected to be similar to timiperone.Isotopic labeling is unlikely to affect passive diffusion or active transport mechanisms.
Distribution Expected to be similar to timiperone (>95% protein bound).The small change in molecular weight is unlikely to significantly alter protein binding affinity.
Metabolism Rate of ketone reduction is expected to be similar to timiperone.Deuterium atoms are not located at the site of primary metabolism, therefore a significant kinetic isotope effect is not anticipated.
Excretion Expected to be similar to timiperone.The pathways of elimination for the parent drug and its metabolites are not expected to be altered by the isotopic labeling.

Experimental Protocols

In Vitro Metabolism of Timiperone in Human Liver Cytosol

This protocol is based on the methodology described by Shimoda et al. (1998).[2]

Objective: To determine the kinetic parameters of timiperone reduction in human liver cytosol.

Materials:

  • Human liver cytosol (pooled from multiple donors)

  • Timiperone

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard (e.g., a structurally related compound)

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing human liver cytosol (e.g., 0.5 mg/mL protein), timiperone at various concentrations (e.g., 1-200 µM), and the NADPH regenerating system in potassium phosphate buffer.

  • Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the reduced timiperone metabolite using a validated LC-MS/MS method.

  • Calculate the initial velocity of the reaction at each substrate concentration.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixtures (Liver Cytosol, Timiperone, Buffer) B Initiate Reaction (Add NADPH, Incubate at 37°C) A->B C Terminate Reaction (Add Acetonitrile + IS) B->C D Protein Precipitation (Centrifugation) C->D E LC-MS/MS Analysis of Supernatant D->E F Data Analysis (Calculate Km and Vmax) E->F

Caption: Workflow for in vitro metabolism of timiperone.

Bioanalytical Method for Timiperone Quantification using this compound as an Internal Standard

While a specific published protocol with full validation data was not identified in the initial search, the following represents a typical LC-MS/MS method for the quantification of a small molecule drug in a biological matrix, using a stable isotope-labeled internal standard.

Objective: To accurately quantify the concentration of timiperone in plasma samples.

Materials:

  • Plasma samples containing timiperone

  • This compound (internal standard)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • To a known volume of plasma sample, add a fixed amount of this compound solution.

    • Vortex to mix.

    • Add a protein precipitation solvent to precipitate plasma proteins.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject a portion of the supernatant onto the LC-MS/MS system.

    • Separate timiperone and this compound from other matrix components using a suitable chromatographic gradient.

    • Detect and quantify timiperone and this compound using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-to-product ion transitions for each compound are monitored.

  • Quantification:

    • Generate a calibration curve by analyzing plasma samples spiked with known concentrations of timiperone and a fixed concentration of this compound.

    • Calculate the ratio of the peak area of timiperone to the peak area of this compound for each standard and unknown sample.

    • Determine the concentration of timiperone in the unknown samples by interpolating their peak area ratios against the calibration curve.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Plasma Sample B Add this compound (IS) A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F Injection E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Calculate Peak Area Ratios (Timiperone / this compound) H->I J Determine Concentration from Calibration Curve I->J

Caption: Bioanalytical workflow for timiperone quantification.

Signaling Pathway of Timiperone

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.

signaling_pathway Timiperone Timiperone Antagonism_D2 Antagonism Timiperone->Antagonism_D2 Antagonism_HT2A Antagonism Timiperone->Antagonism_HT2A D2R Dopamine D2 Receptor Downstream_D2 Modulation of Dopaminergic Signaling D2R->Downstream_D2 HT2AR Serotonin 5-HT2A Receptor Downstream_HT2A Modulation of Serotonergic Signaling HT2AR->Downstream_HT2A Antagonism_D2->D2R Antagonism_HT2A->HT2AR Therapeutic_Effect Antipsychotic Effect Downstream_D2->Therapeutic_Effect Downstream_HT2A->Therapeutic_Effect

Caption: Timiperone's primary mechanism of action.

Conclusion

References

Deuterium Labeling Effects on Timiperone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential effects of deuterium labeling on the metabolism of Timiperone, a butyrophenone antipsychotic. While direct experimental data on deuterated Timiperone is not currently available in published literature, this document synthesizes information on Timiperone's known metabolic pathways, the principles of deuterium's kinetic isotope effect, and standard methodologies in drug metabolism studies. By examining the metabolism of structurally similar compounds and the established impact of deuteration on drug pharmacokinetics, we provide a predictive overview of how deuterium substitution could modulate Timiperone's metabolic fate. This guide is intended to serve as a foundational resource for researchers interested in developing deuterated analogs of Timiperone with potentially improved pharmacokinetic profiles.

Introduction to Timiperone and the Rationale for Deuterium Labeling

Timiperone is a typical antipsychotic of the butyrophenone class, structurally related to haloperidol. It is used in the treatment of schizophrenia. Like many antipsychotics, Timiperone undergoes extensive first-pass metabolism, which can lead to variability in patient response and the formation of multiple metabolites. Most antipsychotic agents are lipophilic and are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4[1].

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant interest in drug development.[2] The substitution of hydrogen with deuterium at specific sites in a drug molecule can slow down metabolic reactions due to the kinetic isotope effect (KIE).[2] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. By strategically placing deuterium atoms at metabolically labile positions, it is possible to:

  • Increase drug half-life: Slower metabolism leads to a longer duration of action.[3]

  • Reduce metabolic clearance: This can result in higher systemic exposure with lower or less frequent dosing.[4]

  • Improve the safety profile: By reducing the formation of potentially toxic or active metabolites.[3]

  • Enhance bioavailability: By decreasing presystemic metabolism.[3]

This guide will outline the probable metabolic pathways of Timiperone and hypothesize the effects of deuterium labeling on these pathways.

Metabolic Pathways of Timiperone

Based on the metabolism of other butyrophenone antipsychotics like haloperidol, Timiperone is expected to be metabolized primarily through two major pathways:

  • N-dealkylation: This involves the cleavage of the N-alkyl group from the piperidine nitrogen, a common metabolic route for many drugs containing alkylamino moieties.[5][6] This process is often catalyzed by CYP enzymes, such as CYP3A4.[7]

  • Ketone Reduction: The carbonyl group on the butyrophenone side chain can be reduced to a secondary alcohol, forming a hydroxylated metabolite.

These Phase I reactions are followed by Phase II conjugation reactions, such as glucuronidation, which facilitate the excretion of the metabolites.[8]

dot

Timiperone_Metabolism Timiperone Timiperone Metabolite1 N-dealkylated Metabolite Timiperone->Metabolite1 N-dealkylation (CYP3A4, CYP2D6) Metabolite2 Reduced Metabolite (Timiperone Alcohol) Timiperone->Metabolite2 Ketone Reduction PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Proposed Metabolic Pathway of Timiperone.

Predicted Effects of Deuterium Labeling on Timiperone Metabolism

Strategic deuteration of Timiperone could significantly alter its metabolic profile. The following are hypothetical scenarios for deuterium substitution:

Deuteration of the Butyrophenone Side Chain

Placing deuterium atoms on the carbon alpha to the carbonyl group could slow down ketone reduction. However, N-dealkylation is often the more dominant metabolic pathway for butyrophenones.

Deuteration of the Piperidine Ring and N-alkyl Group

The most significant impact on Timiperone's metabolism is expected from deuteration at sites susceptible to N-dealkylation. Specifically, placing deuterium on the carbons of the N-butyl chain attached to the piperidine ring would likely decrease the rate of N-dealkylation. This would lead to:

  • Increased plasma concentrations and half-life of the parent drug (Timiperone).

  • Decreased formation of the N-dealkylated metabolite.

This "metabolic switching" could potentially enhance the therapeutic efficacy and reduce variability in patient response.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical pharmacokinetic data comparing standard Timiperone with a deuterated version (D-Timiperone), where deuterium has been placed on the N-butyl group to inhibit N-dealkylation. These values are for illustrative purposes and are based on typical effects observed with deuterated drugs.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Timiperone2527.7
D-Timiperone5512.6

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterTimiperoneD-TimiperoneFold Change
Cmax (ng/mL)1502251.5
Tmax (h)1.52.01.3
AUC (0-t) (ng·h/mL)90019802.2
t½ (h)4.59.52.1
CL/F (mL/h/kg)11115050.45

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to evaluate the effects of deuterium labeling on Timiperone metabolism.

Synthesis of Deuterated Timiperone

The synthesis of deuterated Timiperone would involve the use of deuterated starting materials. For example, to introduce deuterium on the N-butyl chain, a deuterated analog of 1-bromo-4-chlorobutane could be used in the alkylation step of the piperidine derivative. The final product would be purified by chromatography and its identity and isotopic purity confirmed by mass spectrometry and NMR.

dot

Synthesis_Workflow start Deuterated Starting Material (e.g., D8-1-bromo-4-chlorobutane) step1 Alkylation of Piperidine Derivative start->step1 step2 Purification (Chromatography) step1->step2 step3 Characterization (MS, NMR) step2->step3 end Deuterated Timiperone step3->end

Caption: General Workflow for the Synthesis of Deuterated Timiperone.

In Vitro Metabolism Study

Objective: To compare the metabolic stability of Timiperone and D-Timiperone in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Timiperone and D-Timiperone stock solutions

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

Procedure:

  • Pre-incubate human liver microsomes in phosphate buffer at 37°C.

  • Add Timiperone or D-Timiperone to the microsome suspension to initiate the reaction.

  • Start the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug.

  • Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of Timiperone and D-Timiperone in rats after oral administration.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of Timiperone or D-Timiperone suspension to respective groups of rats.

  • Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentrations of Timiperone, D-Timiperone, and their major metabolites using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) using appropriate software.

Bioanalytical Method (LC-MS/MS)

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of Timiperone and its metabolites in plasma.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.

  • Flow Rate: Appropriate for the column dimensions.

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.

Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[9]

Conclusion

Deuterium labeling represents a promising strategy to optimize the pharmacokinetic properties of Timiperone. By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, particularly those involved in N-dealkylation, it is plausible to develop a deuterated analog of Timiperone with a longer half-life, reduced clearance, and potentially an improved therapeutic profile. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro, and in vivo evaluation of such a deuterated compound. Further research is warranted to experimentally validate these hypotheses and to fully characterize the metabolic and pharmacokinetic profile of deuterated Timiperone.

References

A Technical Guide to Dopamine D2 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for conducting dopamine D2 receptor binding assays. While the topic specifies Timiperone-d4, it is important to note that deuterated compounds like this compound are typically used as internal standards for mass spectrometry analysis rather than as primary ligands in receptor binding assays. The standard practice for these assays involves using a radiolabeled ligand, such as [³H]Spiperone or [¹¹C]Raclopride, to quantify the binding of other unlabeled compounds. This document will, therefore, focus on the established protocols using these standard radioligands to characterize the binding of test compounds to the dopamine D2 receptor.

The Dopamine D2 Receptor and Its Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like receptor family, which also includes the D3 and D4 subtypes.[1][2] These receptors are critical targets in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2] D2-like receptors are primarily coupled to Gαi/o proteins.[2] Upon activation by an agonist like dopamine, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[1][2]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gαi/o-βγ (Inactive) D2R->G_Protein Activates G_Alpha Gαi/o-GTP (Active) G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Dopamine (Agonist) Ligand->D2R Binds G_Alpha->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway.

Principles of Radioligand Binding Assays

Radioligand binding assays are fundamental tools for studying receptor pharmacology. They are used to determine key parameters such as receptor density (Bmax), ligand affinity (Kd), and the binding affinity of competing unlabeled drugs (Ki).

  • Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. The goal is to determine the equilibrium dissociation constant (Kd), which represents the radioligand concentration at which 50% of the receptors are occupied, and the maximum number of binding sites (Bmax).

  • Competition Assays: In these assays, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor compound. This allows for the determination of the competitor's inhibitory constant (Ki) by measuring its ability to displace the radioligand. The IC50 value (the concentration of competitor that displaces 50% of the specific radioligand binding) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow

The general workflow for a radioligand binding assay is a multi-step process that requires careful preparation and execution. The primary steps include the preparation of cell membranes containing the receptor of interest, incubation with the radioligand and test compounds, separation of bound and free radioligand, and quantification of radioactivity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Membrane Preparation (from tissue or cultured cells) Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers, Competitors) Incubation 3. Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Filtration 4. Separation (Rapid vacuum filtration to separate bound from free radioligand) Incubation->Filtration Washing 5. Washing (Ice-cold buffer to remove non-specifically bound ligand) Filtration->Washing Counting 6. Scintillation Counting (Quantify bound radioactivity) Washing->Counting Analysis 7. Data Analysis (Calculate Kd, Bmax, IC50, Ki) Counting->Analysis

Figure 2. General Workflow for a Radioligand Binding Assay.

Detailed Experimental Protocols

The following protocols are generalized examples for performing D2 receptor binding assays using [³H]Spiperone.[3] Researchers should optimize these conditions for their specific receptor preparation and equipment.

4.1. Membrane Preparation

  • Homogenize frozen tissue or cultured cells expressing D2 receptors in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[4]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[4]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[4]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.[4]

  • Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose, for storage at -80°C.[4]

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4]

4.2. Saturation Binding Assay Protocol ([³H]Spiperone)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

  • Set up assay tubes or a 96-well plate. For each concentration of radioligand, prepare tubes for total binding and non-specific binding (NSB).

  • Add increasing concentrations of [³H]Spiperone (e.g., 0.01 - 5 nM) to the appropriate wells.

  • To the NSB wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate the receptors.

  • Add the D2 receptor membrane preparation (e.g., 10-50 µg protein) to each well.

  • Bring the final assay volume to 250-800 µL with assay buffer.[3][4]

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[4]

  • Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine).[4]

  • Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate specific binding (Total Binding - NSB) and plot it against the radioligand concentration. Use non-linear regression to fit the data to a one-site binding model to determine Kd and Bmax.

4.3. Competition Binding Assay Protocol

  • Follow the setup for the saturation assay, but use a single, fixed concentration of [³H]Spiperone (typically near its Kd value).

  • To the assay wells, add a range of concentrations of the unlabeled competitor drug.

  • Include control wells for total binding (radioligand + membranes) and NSB (radioligand + membranes + saturating concentration of a standard antagonist like Haloperidol).

  • Incubate, filter, and count as described above.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[4]

Data Presentation: Binding Affinities of Common D2 Ligands

The following table summarizes the binding affinities (Ki) of several standard ligands for the dopamine D2 receptor, as determined by radioligand binding assays. These values can vary depending on the experimental conditions and tissue/cell line used.

CompoundReceptor SubtypepKi ± SEMKi (nM)Reference Radioligand
Haloperidol D2longR9.56 ± 0.060.28[³H]N-methylspiperone
Dopamine D2longR5.53 ± 0.194500[³H]N-methylspiperone
R-(-)-Apomorphine D2longR6.86 ± 0.05140[³H]N-methylspiperone

Table 1: Comparative D2 receptor affinities of selected dopamine receptor ligands obtained from competition binding studies. Data adapted from whole cell homogenate studies.[1]

Note: Dopamine, as an agonist, often displays two affinity states (high and low). The value presented is from a one-site binding model fit.[1] The affinity of agonists is highly dependent on the G protein-coupled state of the receptor.

References

Solubility Profile of Timiperone-d4 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. Due to the limited availability of direct quantitative solubility data for this compound, this document compiles qualitative information and data from closely related compounds to provide researchers with a reliable reference for handling this compound in a laboratory setting.

Introduction to this compound

Timiperone is a typical antipsychotic of the butyrophenone class, primarily used in the treatment of schizophrenia. Its deuterated form, this compound, is often utilized as an internal standard in pharmacokinetic studies and other analytical applications. Understanding its solubility in various solvents is critical for accurate sample preparation, formulation development, and in vitro assay design.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₀D₄FN₃OS
Molecular Weight401.53 g/mol
AppearanceWhite to Beige Solid
StorageRefrigerator

Solubility Data

Table 1: Solubility of Timiperone and Related Compounds in Common Laboratory Solvents

SolventTimiperoneButyrophenone (Parent Compound)Melperone-d4 (Related Butyrophenone)
ChloroformSlightly Soluble[1]Slightly Soluble[2]-
MethanolSlightly Soluble[1]Slightly Soluble[2]-
Dimethylformamide (DMF)--Soluble[3]
Dimethyl Sulfoxide (DMSO)--Soluble[3]
Ethanol--Soluble[3]
Phosphate-Buffered Saline (PBS) pH 7.2--Soluble[3]
Water-Insoluble[2]-

Note: "Slightly soluble" indicates that the solute has a solubility of approximately 1-10 mg/mL. "Soluble" generally implies a solubility of >10 mg/mL. The data for Melperone-d4 suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like DMF and DMSO, and in ethanol.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol, PBS)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Pipettes and syringes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualizations

Signaling Pathway of Timiperone

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.

Timiperone_Signaling_Pathway Timiperone Timiperone D2_Receptor Dopamine D2 Receptor Timiperone->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Timiperone->HT2A_Receptor Antagonism G_Protein_D2 Gi/o Protein D2_Receptor->G_Protein_D2 G_Protein_HT2A Gq/11 Protein HT2A_Receptor->G_Protein_HT2A AC Adenylyl Cyclase G_Protein_D2->AC Inhibition PLC Phospholipase C G_Protein_HT2A->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Neuronal_Response_D2 Modulation of Neuronal Excitability PKA->Neuronal_Response_D2 Neuronal_Response_HT2A Modulation of Neurotransmitter Release Ca_PKC->Neuronal_Response_HT2A

Caption: Timiperone's antagonistic action on D2 and 5-HT2A receptors.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow Start Start: Add Excess This compound to Solvent Equilibration Equilibration (Shaking at Constant Temp) Start->Equilibration Phase_Separation Phase Separation (Settling & Centrifugation) Equilibration->Phase_Separation Sample_Collection Supernatant Collection Phase_Separation->Sample_Collection Filtration Filtration (0.22 µm) Sample_Collection->Filtration Dilution Dilution of Filtrate Filtration->Dilution Analysis Quantification (HPLC) Dilution->Analysis End End: Calculate Solubility Analysis->End

Caption: Workflow for the shake-flask solubility determination method.

References

Commercial Availability and Technical Guide for Timiperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of Timiperone-d4. It is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled internal standard in quantitative bioanalytical assays.

Commercial Sources and Availability

This compound is a deuterated analog of Timiperone, a typical antipsychotic of the butyrophenone class. It is primarily used as an internal standard in mass spectrometry-based quantification of Timiperone in biological matrices. Several reputable chemical suppliers specialize in the synthesis and distribution of such labeled compounds for research purposes.

Key commercial suppliers for this compound include:

  • LGC Standards: A prominent supplier of reference materials, LGC Standards offers this compound (Major) which may contain the unlabeled (d0) form. They provide the product in various pack sizes, typically 1 mg and 10 mg, and offer the option of exact weight packaging with a corresponding certificate.

  • Santa Cruz Biotechnology, Inc. (SCBT): SCBT is another key supplier of biochemicals for research, listing this compound (Major) in their catalog. They provide basic physicochemical data and emphasize that the product is for research use only.

It is important to note that lot-specific data regarding purity, isotopic enrichment, and other quantitative measures are typically provided on the Certificate of Analysis (CoA) that accompanies the product upon purchase.

Technical Specifications

While specific values are lot-dependent, the following tables summarize the typical technical data and product specifications for commercially available this compound, based on information from suppliers and example Certificates of Analysis for similar deuterated standards.

Table 1: General Product Information

ParameterDescription
Chemical Name 4-[4-(2,3-Dihydro-2-thioxo-1H-benzimidazol-d4)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
Synonyms This compound (Major)
Molecular Formula C₂₂H₂₀D₄FN₃OS
Molecular Weight 401.53 g/mol
CAS Number 1185042-00-5 (d4 labeled)
Unlabeled CAS 57648-21-2
Physical Form Solid

Table 2: Typical Quantitative Data (Lot-Specific)

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥98%HPLC, LC-MS/MS
Isotopic Enrichment ≥99 atom % DMass Spectrometry
Deuterium Incorporation 4 Deuterium AtomsMass Spectrometry

Note: The data in Table 2 are representative. Researchers must refer to the lot-specific Certificate of Analysis provided by the supplier for precise values.

Experimental Protocol: Quantification of Timiperone in Human Plasma using this compound by LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of Timiperone in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of antipsychotic drugs.

Materials and Reagents
  • Timiperone analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and standards to room temperature.

  • Spike 100 µL of blank human plasma with the appropriate concentration of Timiperone standard solutions to prepare calibration curve standards and quality control (QC) samples.

  • To 100 µL of each plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Timiperone: m/z 398.2 → 165.1 (quantifier), m/z 398.2 → 228.1 (qualifier)

    • This compound: m/z 402.2 → 165.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: Optimized for each transition (e.g., 20-30 eV)

Note: The MRM transitions and instrument parameters should be optimized for the specific mass spectrometer being used.

Visualizations

Signaling Pathway of Timiperone

Timiperone is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects on positive symptoms like hallucinations and delusions.[2]

Timiperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Downstream_Signaling_D2 Downstream Signaling D2_Receptor->Downstream_Signaling_D2 Initiates Downstream_Signaling_5HT2A Downstream Signaling 5HT2A_Receptor->Downstream_Signaling_5HT2A Initiates Timiperone Timiperone Timiperone->D2_Receptor Antagonizes Timiperone->5HT2A_Receptor Antagonizes

Caption: Antagonistic action of Timiperone on D2 and 5-HT2A receptors.

Experimental Workflow for Timiperone Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying Timiperone in plasma samples.

Experimental_Workflow Start Start Sample_Collection Plasma Sample (Blank, Standard, QC, Unknown) Start->Sample_Collection IS_Spiking Spike with This compound (IS) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis Data Analysis (Peak Area Ratio vs. Conc.) LC_MS_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Timiperone quantification in plasma.

References

Methodological & Application

Application Note: Quantification of Timiperone in Brain Tissue Homogenates using Timiperone-d4 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Timiperone is a butyrophenone antipsychotic medication used in the treatment of schizophrenia.[1][2] It primarily acts as an antagonist of dopamine D2 receptors and also has an affinity for serotonin 5-HT2A receptors.[1][2] Accurate quantification of Timiperone in brain tissue is crucial for preclinical and clinical research, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This application note provides a detailed protocol for the extraction and quantification of Timiperone in brain tissue homogenates using its stable isotope-labeled internal standard, Timiperone-d4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle This method utilizes the principle of stable isotope dilution analysis. A known quantity of this compound, which is chemically identical to Timiperone but has a higher mass, is added to the brain homogenate samples at the beginning of the sample preparation process. During extraction and analysis, any sample loss will affect both the analyte (Timiperone) and the internal standard (this compound) equally. The LC-MS/MS system differentiates the two compounds by their mass-to-charge ratios (m/z). By measuring the peak area ratio of the analyte to the internal standard, an accurate and precise quantification of Timiperone can be achieved, correcting for variability in sample recovery and instrument response.

Experimental Protocol

1. Materials and Reagents

  • Timiperone analytical standard

  • This compound analytical standard

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (FA)

  • Rat or mouse brain tissue, stored at -80°C

  • Homogenization Buffer (e.g., Tris-buffered saline)

  • Mechanical homogenizer (e.g., IKA Ultra-Turrax)[3]

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Analytical balance

  • Calibrated pipettes

  • LC-MS/MS system

2. Preparation of Solutions

  • Timiperone Stock Solution (1 mg/mL): Accurately weigh and dissolve Timiperone in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Timiperone stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL). Prepare a working solution of this compound (e.g., 50 ng/mL) for spiking into samples.

3. Brain Tissue Homogenization

  • On an ice bath, accurately weigh approximately 100 mg of frozen brain tissue.

  • Add ice-cold homogenization buffer at a ratio of 1:10 (w/v), for example, 1 mL of buffer for 100 mg of tissue.[3]

  • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[3] Keep the sample on ice throughout the process to prevent degradation.

  • Store the homogenate at -80°C if not used immediately.

4. Sample Preparation and Extraction

  • Thaw the brain homogenate on ice.

  • Aliquot 100 µL of the homogenate into a clean microcentrifuge tube. For the calibration curve, use blank brain homogenate.

  • Add 10 µL of the appropriate Timiperone working solution to the blank homogenate samples to create calibration standards. For unknown samples, add 10 µL of 50:50 methanol:water.

  • Add 10 µL of the this compound internal standard working solution (50 ng/mL) to all samples (calibration standards, controls, and unknowns).

  • Vortex mix for 15 seconds.

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[4]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., 50:50 ACN:water with 0.1% FA).

  • Vortex, centrifuge briefly, and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis (Representative Conditions)

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: (Note: These are hypothetical and must be optimized empirically)

    • Timiperone: Q1 -> Q3 (e.g., m/z 426.2 -> 123.1)

    • This compound: Q1 -> Q3 (e.g., m/z 430.2 -> 127.1)

Data Presentation

The performance of the assay should be validated to ensure reliability. The following table summarizes representative quantitative data that should be established during method validation.

ParameterRepresentative Value
Analyte Timiperone
Internal Standard This compound
Matrix Brain Tissue Homogenate
Linearity Range 1 - 1000 ng/g
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/g
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) 85 - 115%
Recovery > 80%

These values are for illustrative purposes. Actual values must be determined experimentally.

Visualizations

experimental_workflow tissue 1. Brain Tissue Collection (Store at -80°C) homogenize 2. Homogenization (Buffer + Mechanical Homogenizer) tissue->homogenize spike 3. Aliquot & Spike (Add this compound IS) homogenize->spike precipitate 4. Protein Precipitation (Add ice-cold Acetonitrile) spike->precipitate centrifuge 5. Centrifugation (20,000 x g, 4°C) precipitate->centrifuge extract 6. Supernatant Transfer & Evaporation centrifuge->extract reconstitute 7. Reconstitution (In Mobile Phase) extract->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze data 9. Data Processing (Calculate Concentration) analyze->data

Caption: Workflow for Timiperone quantification in brain tissue.

signaling_pathway cluster_neuron Postsynaptic Neuron d2 Dopamine D2 Receptor signal Downstream Signaling (e.g., ↓cAMP) d2->signal ht2a Serotonin 5-HT2A Receptor ht2a->signal dopamine Dopamine dopamine->d2 Activates serotonin Serotonin serotonin->ht2a Activates timiperone Timiperone timiperone->d2 Blocks timiperone->ht2a Blocks

Caption: Timiperone's mechanism of action as a receptor antagonist.

References

Application Notes and Protocols: Timiperone in PET Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic of the butyrophenone class, primarily utilized in the treatment of schizophrenia.[1][2] Its therapeutic effects are mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in-vivo quantification of receptor occupancy, providing crucial information for drug development, dose selection, and understanding the pharmacodynamic effects of neuropsychiatric drugs.[3]

This document provides detailed application notes and protocols for PET imaging studies designed to assess the receptor occupancy of Timiperone at its primary targets. It is important to note that while Timiperone-d4 is the topic of interest, its direct application is not as a PET imaging agent. Deuterated compounds like this compound are instrumental as internal standards in mass spectrometry-based bioanalytical methods. These methods are essential for accurately quantifying the plasma concentration of Timiperone during PET studies, which is then correlated with the receptor occupancy data obtained using a suitable radiotracer.

Target Receptors and Signaling Pathways

Dopamine D2 Receptor (D2R)

The D2R is a G protein-coupled receptor (GPCR) that plays a critical role in various neurological and psychiatric conditions.[2][4] Antagonism of D2Rs in the striatum is a key mechanism of action for most antipsychotic drugs.[4] The signaling cascade of the D2R primarily involves the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5][6]

D2R_Signaling_Pathway Timiperone Timiperone D2R Dopamine D2 Receptor Timiperone->D2R Antagonist Dopamine Dopamine Dopamine->D2R Agonist G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Neurotransmission) PKA->Cellular_Response Phosphorylates

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor (5-HT2AR)

The 5-HT2A receptor is another GPCR implicated in the pathophysiology of psychiatric disorders.[1] Atypical antipsychotics often exhibit high affinity for this receptor, which is thought to contribute to their improved side-effect profile.[7] The 5-HT2AR is primarily coupled to the Gαq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

HT2AR_Signaling_Pathway Timiperone Timiperone HT2AR Serotonin 5-HT2A Receptor Timiperone->HT2AR Antagonist Serotonin Serotonin (5-HT) Serotonin->HT2AR Agonist G_protein Gαq/11 Protein HT2AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols for PET Imaging

The following are generalized protocols for conducting PET imaging studies to determine the receptor occupancy of Timiperone. The choice of radiotracer and animal model will depend on the specific research question.

General Experimental Workflow

A typical receptor occupancy study involves a baseline PET scan followed by a second scan after the administration of the drug of interest (in this case, Timiperone).[10] The reduction in radiotracer binding in the second scan is used to calculate the percentage of receptors occupied by the drug.[10]

PET_Workflow cluster_0 Baseline Scan cluster_1 Drug Administration cluster_2 Occupancy Scan cluster_3 Bioanalytical Support cluster_4 Data Analysis Baseline_Scan Administer Radiotracer (e.g., [11C]raclopride or [11C]MDL 100907) Baseline_PET Acquire Dynamic PET Data Baseline_Scan->Baseline_PET Administer_Timiperone Administer Timiperone (various doses) PET_Analysis Kinetic Modeling of PET Data (Calculate Binding Potential, BP_ND) Baseline_PET->PET_Analysis Occupancy_Scan Administer Radiotracer Occupancy_PET Acquire Dynamic PET Data Occupancy_Scan->Occupancy_PET Occupancy_PET->PET_Analysis Blood_Sampling Collect Blood Samples (during PET scans) LC_MS Quantify Timiperone Plasma Concentration (using this compound as internal standard) Blood_Sampling->LC_MS PK_PD Correlate Receptor Occupancy with Timiperone Plasma Concentration LC_MS->PK_PD RO_Calculation Calculate Receptor Occupancy (%) PET_Analysis->RO_Calculation RO_Calculation->PK_PD

Experimental Workflow for a PET Receptor Occupancy Study
Protocol for Dopamine D2 Receptor Occupancy (using [¹¹C]raclopride)

  • Radiotracer: [¹¹C]raclopride is a widely used antagonist radiotracer for PET imaging of D2 receptors.[11][12]

  • Animal Model: Rodents (rats, mice) or non-human primates.[11][13]

  • Procedure:

    • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner. Monitor vital signs throughout the experiment.

    • Baseline Scan:

      • Administer a bolus injection of [¹¹C]raclopride intravenously (e.g., 10-20 MBq for rodents).[12]

      • Acquire dynamic PET data for 60-90 minutes.[12]

      • Collect arterial blood samples for metabolite analysis and input function determination.

    • Drug Administration: Administer a single dose of Timiperone (e.g., intravenously or intraperitoneally) at a predetermined time before the second scan.

    • Occupancy Scan:

      • After a sufficient time for Timiperone to reach its target, administer a second bolus of [¹¹C]raclopride.

      • Acquire dynamic PET data for 60-90 minutes.

      • Continue blood sampling.

    • Data Analysis:

      • Reconstruct PET images and define regions of interest (ROIs), including the striatum (high D2R density) and cerebellum (reference region).

      • Perform kinetic modeling (e.g., using a simplified reference tissue model) to calculate the binding potential (BP_ND) for both scans.

      • Calculate D2 receptor occupancy using the formula:

        • % Occupancy = [(BP_ND_baseline - BP_ND_post-timiperone) / BP_ND_baseline] * 100

Protocol for Serotonin 5-HT2A Receptor Occupancy (using [¹¹C]MDL 100,907)
  • Radiotracer: [¹¹C]MDL 100,907 is a highly selective antagonist radiotracer for 5-HT2A receptors.[14][15]

  • Animal Model: Rodents or non-human primates.[14][16]

  • Procedure:

    • Animal Preparation: Similar to the D2R protocol.

    • Baseline Scan:

      • Administer a bolus injection of [¹¹C]MDL 100,907 intravenously (e.g., 15-30 MBq for rodents).[16]

      • Acquire dynamic PET data for 90 minutes.[17]

      • Collect arterial blood samples.

    • Drug Administration: Administer Timiperone.

    • Occupancy Scan:

      • Administer a second bolus of [¹¹C]MDL 100,907.

      • Acquire dynamic PET data for 90 minutes.

      • Continue blood sampling.

    • Data Analysis:

      • Define ROIs, including cortical regions (high 5-HT2AR density) and cerebellum (reference region).

      • Perform kinetic modeling to determine BP_ND.

      • Calculate 5-HT2A receptor occupancy as described above.

Role of this compound in Bioanalytical Methods

Accurate measurement of Timiperone plasma concentrations is critical for establishing a dose-occupancy relationship. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its chemical similarity to Timiperone, ensuring comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.

LC-MS/MS Protocol for Timiperone Quantification
  • Sample Preparation:

    • To a known volume of plasma, add a known amount of this compound solution (internal standard).

    • Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable chromatographic column to separate Timiperone and this compound from other plasma components.

    • Detect and quantify Timiperone and this compound using multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using known concentrations of Timiperone and a fixed concentration of this compound.

    • Determine the concentration of Timiperone in the plasma samples by comparing the peak area ratio of Timiperone to this compound against the calibration curve.

Data Presentation

Quantitative data from PET receptor occupancy studies are typically presented in tables to facilitate comparison across different drug doses and to establish a relationship between plasma concentration and receptor occupancy.

Table 1: Representative Dopamine D2 Receptor Occupancy Data for a Butyrophenone Antipsychotic (Note: This is representative data based on studies of similar compounds, as specific PET data for Timiperone is not publicly available.[18])

Timiperone Dose (mg/kg)Mean Plasma Concentration (ng/mL)Mean Striatal D2 Receptor Occupancy (%)
0.1520
0.31550
1.05075
3.015090

Table 2: Representative Serotonin 5-HT2A Receptor Occupancy Data for a Butyrophenone Antipsychotic (Note: This is representative data based on studies of similar compounds.[19][20])

Timiperone Dose (mg/kg)Mean Plasma Concentration (ng/mL)Mean Cortical 5-HT2A Receptor Occupancy (%)
0.1530
0.31560
1.05085
3.015095

Conclusion

PET imaging is an invaluable tool for characterizing the in-vivo pharmacology of Timiperone. By utilizing appropriate radiotracers for the dopamine D2 and serotonin 5-HT2A receptors, researchers can obtain quantitative data on receptor occupancy, which is essential for optimizing dosing strategies and understanding the drug's mechanism of action. The use of this compound as an internal standard in complementary bioanalytical assays is crucial for establishing a robust pharmacokinetic/pharmacodynamic relationship. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals interested in conducting such studies.

References

Application Notes and Protocols for In Vitro Receptor Occupancy Assays Using Timiperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic agent belonging to the butyrophenone class of drugs. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Timiperone-d4, a deuterated analog of timiperone, serves as a valuable tool in in vitro receptor occupancy studies, often utilized as an internal standard in mass spectrometry-based assays or as a tracer in radioligand binding assays. These application notes provide detailed protocols for determining the receptor occupancy of this compound at its primary targets using in vitro methods.

Receptor occupancy assays are crucial in drug development to quantify the binding of a therapeutic agent to its intended target. This information is vital for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and assessing potential off-target effects.

Data Presentation: Receptor Binding Affinities

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Timiperone Potent antagonistPotent antagonist
Haloperidol0.5 - 2.55 - 20
Spiperone0.03 - 0.20.5 - 2.0
Benperidol~0.03~3.75

Note: The data presented are compiled from various sources and should be considered representative. Actual values may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Radioligand Receptor Binding Assay for D2 and 5-HT2A Receptor Occupancy

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 and serotonin 5-HT2A receptors expressed in a stable cell line (e.g., HEK293 or CHO cells) or in brain tissue homogenates.

Materials:

  • This compound (test compound)

  • Radioligand:

    • For D2 receptor: [³H]-Spiperone or [³H]-Raclopride

    • For 5-HT2A receptor: [³H]-Ketanserin or [³H]-Spiperone

  • Cell Membranes: Membranes from cells stably expressing human D2 or 5-HT2A receptors, or rat striatal (for D2) or cortical (for 5-HT2A) tissue homogenates.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific Binding Competitor:

    • For D2 receptor: 10 µM Haloperidol or Butaclamol

    • For 5-HT2A receptor: 10 µM Ketanserin or Mianserin

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Polyethyleneimine (PEI) solution (0.3% in water) for pre-soaking filters

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes or tissue homogenates on ice.

    • Homogenize the tissue in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup:

    • Pre-soak the glass fiber filters in 0.3% PEI for at least 30 minutes to reduce non-specific binding.

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well microplate, add the following in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.

      • Non-specific Binding: 25 µL of non-specific binding competitor, 25 µL of radioligand, and 50 µL of membrane suspension.

      • This compound Competition: 25 µL of this compound dilution, 25 µL of radioligand, and 50 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials or a compatible microplate.

    • Add 4-5 mL of scintillation cocktail to each vial or the appropriate amount for the microplate.

    • Allow the filters to sit in the cocktail for at least 4 hours in the dark.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathways

G cluster_0 Dopamine D2 Receptor (Gi/o-coupled) cluster_1 Serotonin 5-HT2A Receptor (Gq/11-coupled) D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Inhibition Timiperone_d4_D2 This compound (Antagonist) Timiperone_d4_D2->D2R AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_D2 Downstream Cellular Effects PKA->Downstream_D2 Phosphorylates HTR2A 5-HT2A Receptor Gq_11 Gq/11 Protein HTR2A->Gq_11 Inhibition Timiperone_d4_HT2A This compound (Antagonist) Timiperone_d4_HT2A->HTR2A PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream_HT2A Downstream Cellular Effects PKC->Downstream_HT2A Phosphorylates

Caption: Antagonistic action of this compound on D2 and 5-HT2A receptor signaling pathways.

Experimental Workflow

G start Start prep Prepare Reagents: - this compound dilutions - Radioligand - Cell Membranes - Buffers start->prep assay_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep->assay_setup incubation Incubate Plate (e.g., 60-120 min at RT) assay_setup->incubation filtration Filter and Wash to separate bound and free radioligand incubation->filtration counting Add Scintillation Cocktail and Count Radioactivity filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

References

Application Notes and Protocols for Timiperone-d4 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, which primarily functions as a dopamine D2 receptor antagonist.[1] Emerging evidence suggests that several dopamine D2 receptor antagonists possess anti-neoplastic properties, capable of inducing apoptosis, cell cycle arrest, and reducing cell proliferation in various cancer cell lines.[2][3] These effects are thought to be mediated through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and Hedgehog pathways.[4][5] Timiperone-d4 is a deuterated form of Timiperone. While specific data on the anti-cancer effects of this compound is not currently available, these application notes provide a hypothetical framework for its use in cancer cell culture studies, based on the known effects of its parent compound and other closely related butyrophenones like haloperidol.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound treatment in various cancer cell lines, extrapolated from studies on similar compounds.[3]

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM) after 72h
U87Glioblastoma25
T98Glioblastoma37
U251Glioblastoma40
HCT116Colorectal Carcinoma30
SW620Colorectal Carcinoma35

Note: These values are hypothetical and based on published data for haloperidol.[3] Actual IC50 values for this compound must be determined experimentally.

Table 2: Hypothetical Apoptosis Induction by this compound in U87 Glioblastoma Cells

TreatmentConcentration (µM)Percentage of Apoptotic Cells (Annexin V positive) after 48h
Vehicle Control (DMSO)-5%
This compound25 (IC50)35%
This compound50 (2x IC50)60%

Note: This data is a hypothetical representation based on the pro-apoptotic effects of related compounds.[3][6] Experimental validation is required.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., U87 glioblastoma cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the quantification of apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., U87 glioblastoma cells)

  • Complete growth medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete growth medium.

    • Incubate for 24 hours.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC and PI fluorescence will allow for the differentiation of live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Timiperone This compound DRD2 Dopamine D2 Receptor Timiperone->DRD2 antagonizes PI3K PI3K DRD2->PI3K inhibits activation Apoptosis Apoptosis DRD2->Apoptosis promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Hypothesized signaling pathway of this compound in cancer cells.

G cluster_assays Endpoint Assays start Start seed_cells Seed Cancer Cells in Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 viability Cell Viability Assay (e.g., MTT) incubate2->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate2->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate2->cell_cycle analyze Data Analysis (IC50, % Apoptosis, etc.) viability->analyze apoptosis->analyze cell_cycle->analyze end End analyze->end

Caption: General experimental workflow for evaluating this compound effects.

References

Application Notes and Protocols for the Use of Timiperone-d4 in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timiperone is a typical antipsychotic drug belonging to the butyrophenone class, which has been utilized in the treatment of schizophrenia.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] In the realm of preclinical drug development, animal models of psychosis are crucial for assessing the therapeutic potential and underlying mechanisms of novel antipsychotic compounds.

Timiperone-d4 is the deuterated analogue of Timiperone, meaning specific hydrogen atoms in its structure have been replaced by deuterium. This isotopic labeling increases the molecular weight of the compound, making it readily distinguishable from the non-labeled Timiperone using mass spectrometry.[4] Consequently, this compound serves as an invaluable tool, predominantly as an internal standard, for the precise quantification of Timiperone in biological samples during pharmacokinetic (PK) and pharmacodynamic (PD) investigations.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in conjunction with Timiperone in relevant animal models of psychosis.

Mechanism of Action of Timiperone

Timiperone's antipsychotic effects are mediated through its interaction with key neurotransmitter systems in the brain. The primary mechanism involves the blockade of postsynaptic dopamine D2 receptors within the mesolimbic pathway.[1][7] Hyperactivity of this pathway is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions.[8] By antagonizing D2 receptors, Timiperone dampens excessive dopaminergic signaling, leading to the amelioration of these symptoms.[1][2]

Furthermore, Timiperone exhibits antagonistic activity at serotonin 5-HT2A receptors.[2][3] This action is thought to contribute to its overall antipsychotic profile and may help to mitigate some of the extrapyramidal side effects that are commonly associated with potent D2 receptor blockade.[2]

Timiperone_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Release Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Cellular_Response Modulation of Psychotic Symptoms D2_Receptor->Cellular_Response 5HT2A_Receptor->Cellular_Response Timiperone Timiperone Timiperone->D2_Receptor Antagonizes Timiperone->5HT2A_Receptor Antagonizes

Caption: Timiperone's antagonistic action on D2 and 5-HT2A receptors.

Data Presentation: Receptor Binding Profile

The following table provides a summary of the binding affinities of Timiperone for various neurotransmitter receptors, which is fundamental to understanding its pharmacological effects and potential side-effect profile.

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D20.8 - 2.5
Serotonin 5-HT2A3.5 - 15
Alpha-1 Adrenergic10 - 30
Histamine H140 - 80
Dopamine D1> 500
Muscarinic M1> 1000
Note: These values are approximations derived from various sources and may differ based on experimental conditions.

Experimental Protocols

Pharmacologically-Induced Hyperactivity Model

This widely-used in vivo model assesses the potential of a compound to mitigate the positive symptoms of psychosis. Psychostimulants, such as amphetamine (a dopamine releaser) or NMDA receptor antagonists like phencyclidine (PCP), induce a state of hyperlocomotion in rodents that is reliably reversed by clinically effective antipsychotics.[9]

Objective: To evaluate the efficacy of Timiperone in attenuating psychostimulant-induced hyperactivity in rodents and to establish a brain/plasma concentration-response relationship using this compound as an internal standard for bioanalysis.

Experimental_Workflow_Hyperactivity Step1 Animals Acclimatized (1 week) Step2 Habituation to Open Field Arena Step1->Step2 Step3 Administer Timiperone or Vehicle (i.p.) Step2->Step3 Step4 Administer Psychostimulant (e.g., Amphetamine) Step3->Step4 Step5 Record Locomotor Activity Step4->Step5 Step6 Collect Blood and Brain Tissue Step5->Step6 Step7 LC-MS/MS Analysis with This compound Internal Standard Step6->Step7

Caption: Workflow for the pharmacologically-induced hyperactivity model.

Materials:

  • Male Wistar rats (200-250g) or male C57BL/6 mice (20-25g)

  • Timiperone

  • This compound (for analytical use)

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • d-Amphetamine sulfate or Phencyclidine (PCP)

  • Automated open-field activity chambers

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Acclimatization and Habituation: House animals in a controlled environment for at least one week prior to testing. On the day of the experiment, allow animals to habituate to the testing room for at least 60 minutes. Place each animal individually into the open-field chamber for a 30-minute habituation period.

  • Drug Administration: Prepare fresh solutions of Timiperone (e.g., 0.05, 0.15, 0.5 mg/kg) and the psychostimulant (e.g., d-amphetamine 1.5 mg/kg). Administer Timiperone or vehicle via intraperitoneal (i.p.) injection.

  • Psychostimulant Challenge: 30 minutes following the Timiperone/vehicle injection, administer the psychostimulant or vehicle.

  • Behavioral Assessment: Immediately after the psychostimulant injection, return the animals to the open-field chambers and record their locomotor activity (e.g., total distance traveled) for the next 60-90 minutes.

  • Bioanalysis: Process the plasma and brain tissue homogenates. Use this compound as an internal standard to accurately quantify Timiperone concentrations via a validated LC-MS/MS method.

Expected Outcome: Timiperone is expected to produce a dose-dependent reduction in psychostimulant-induced hyperlocomotion. The bioanalytical data will allow for the correlation of drug concentrations in the brain and plasma with the observed behavioral effects.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Deficits in sensorimotor gating, a neural process that filters out irrelevant sensory information, are a core feature of schizophrenia. In a laboratory setting, this can be measured as a reduction in the startle response to a strong auditory stimulus when it is preceded by a weaker, non-startling prepulse. This prepulse inhibition (PPI) is disrupted in individuals with schizophrenia and can be pharmacologically induced in rodents.[9]

Objective: To assess the ability of Timiperone to reverse the disruption of PPI caused by a dopamine agonist (e.g., apomorphine) and to correlate this with brain and plasma drug concentrations determined using this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Timiperone and this compound

  • Vehicle

  • Apomorphine hydrochloride

  • Acoustic startle response chambers

Procedure:

  • Drug Administration: Administer Timiperone (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle 30 minutes before the administration of apomorphine (0.5 mg/kg, s.c.) or its vehicle.

  • PPI Testing: 10 minutes after the apomorphine injection, place the animals in the startle chambers for a 5-minute acclimation period with background white noise (e.g., 68 dB). The test session should consist of various trial types presented in a pseudorandom order:

    • Pulse-alone trials: 120 dB acoustic stimulus.

    • Prepulse-pulse trials: A prepulse (e.g., 76 dB or 84 dB) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Calculation: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials.

    • % PPI = [1 - (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial)] * 100

  • Sample Collection and Bioanalysis: Following the PPI session, collect and process blood and brain samples for LC-MS/MS analysis of Timiperone concentrations, using this compound as the internal standard.

Expected Outcome: Apomorphine is expected to significantly disrupt PPI. Pre-treatment with Timiperone should dose-dependently restore PPI to levels seen in control animals. This functional outcome can then be correlated with the measured drug concentrations.

Advanced Applications of this compound

Beyond its use as an internal standard, this compound can be employed in more sophisticated pharmacokinetic studies:

  • Kinetic Isotope Effect and Metabolic Profiling: Co-administering a mixture of Timiperone and this compound allows for the investigation of potential kinetic isotope effects on metabolism. A change in the ratio of the two compounds over time in plasma can indicate that the deuterated positions are involved in a rate-limiting metabolic step.

  • Absolute Bioavailability: By administering this compound intravenously and non-labeled Timiperone orally, the absolute oral bioavailability can be determined in a single experiment, thereby reducing animal use and inter-animal variability.

Conclusion

The strategic use of this compound is integral to the rigorous preclinical evaluation of Timiperone in animal models of psychosis. It enables the accurate quantification of the parent drug in biological matrices, which is essential for establishing clear pharmacokinetic/pharmacodynamic relationships. The protocols described herein provide a robust framework for assessing the antipsychotic potential of Timiperone and can be adapted for the study of other novel therapeutic agents for psychotic disorders.

References

Application Notes and Protocols for Timiperone-d4 Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and quantification of Timiperone-d4 in biological samples. Timiperone is a butyrophenone antipsychotic medication, and its therapeutic drug monitoring is crucial for optimizing treatment efficacy and minimizing adverse effects. The use of a deuterated internal standard like this compound is essential for accurate quantification using mass spectrometry-based methods.

The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The provided protocols are based on established methods for butyrophenones, particularly haloperidol, a close structural analog of Timiperone. The quantitative data presented are representative of the expected performance for these methods.

Introduction to Timiperone and the Importance of Quantification

Timiperone is a typical antipsychotic of the butyrophenone class used in the treatment of schizophrenia and other psychotic disorders. Due to its high metabolism and the low concentrations found in plasma (in the pg/mL to ng/mL range), sensitive and accurate bioanalytical methods are required for pharmacokinetic studies and therapeutic drug monitoring (TDM).[1] TDM helps in managing patient compliance and addressing the significant inter-individual variability in drug metabolism.[1][2] this compound serves as an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it co-elutes with the analyte and compensates for matrix effects and variability during sample processing.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from complex biological matrices like plasma or serum and for concentrating the analyte of interest.[3] Below are detailed protocols for three widely used techniques.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is often used in high-throughput applications.

Experimental Protocol: Protein Precipitation with Acetonitrile

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add the internal standard solution (this compound).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Workflow for Protein Precipitation

cluster_0 Protein Precipitation Protocol Plasma/Serum Sample Plasma/Serum Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma/Serum Sample->Add Internal Standard (this compound) Add Acetonitrile Add Acetonitrile Add Internal Standard (this compound)->Add Acetonitrile Vortex Vortex Add Acetonitrile->Vortex 30 sec Centrifuge Centrifuge Vortex->Centrifuge 10,000 x g, 10 min Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Nitrogen Stream Reconstitute Reconstitute Evaporate to Dryness->Reconstitute Mobile Phase Analyze by LC-MS/MS Analyze by LC-MS/MS Reconstitute->Analyze by LC-MS/MS

Caption: A flowchart illustrating the key steps in the protein precipitation protocol for this compound quantification.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.

Experimental Protocol: Liquid-Liquid Extraction with Hexane:Chloroform

  • To 100 µL of plasma or serum sample in a glass tube, add the internal standard solution (this compound).

  • Add 200 µL of a precipitating agent like acetonitrile and vortex for 30 seconds.

  • Add 0.5 mL of an extraction solvent mixture of hexane:chloroform (70:30, v/v).[4]

  • Vortex the mixture for an additional 30 seconds.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.[5]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Protocol Plasma/Serum Sample Plasma/Serum Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma/Serum Sample->Add Internal Standard (this compound) Add Precipitating Agent Add Precipitating Agent Add Internal Standard (this compound)->Add Precipitating Agent e.g., Acetonitrile Add Extraction Solvent Add Extraction Solvent Add Precipitating Agent->Add Extraction Solvent Hexane:Chloroform Vortex Vortex Add Extraction Solvent->Vortex 30 sec Centrifuge Centrifuge Vortex->Centrifuge 4000 x g, 10 min Collect Organic Layer Collect Organic Layer Centrifuge->Collect Organic Layer Evaporate to Dryness Evaporate to Dryness Collect Organic Layer->Evaporate to Dryness Nitrogen Stream Reconstitute Reconstitute Evaporate to Dryness->Reconstitute Mobile Phase Analyze by LC-MS/MS Analyze by LC-MS/MS Reconstitute->Analyze by LC-MS/MS

Caption: A diagram showing the procedural steps for liquid-liquid extraction of this compound.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts and high analyte concentration.

Experimental Protocol: Solid-Phase Extraction using a Mixed-Mode Cation Exchange Cartridge

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of plasma or serum, add the internal standard (this compound). Dilute the sample with 500 µL of 4% phosphoric acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS injection.

Workflow for Solid-Phase Extraction

cluster_2 Solid-Phase Extraction Protocol Condition Cartridge Methanol then Water Load Sample Load Sample Prepare Sample Plasma/Serum + IS + Acid Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes Evaporate Eluate Evaporate Eluate Elute Analytes->Evaporate Eluate Nitrogen Stream Reconstitute Reconstitute Evaporate Eluate->Reconstitute Mobile Phase Analyze by LC-MS/MS Analyze by LC-MS/MS Reconstitute->Analyze by LC-MS/MS cluster_3 Metabolic Pathways Timiperone Timiperone M_II 4-[4-(2,3-dihydro-2-thioxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-(4-fluorphenyl)-1-butanol (M-II) Timiperone->M_II Reduction M_V 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole (M-V) Timiperone->M_V N-dealkylation M_b_l N-(4-fluorophenylacetyl)glycine (M-b-l) Timiperone->M_b_l Side-chain cleavage & conjugation

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Timiperone-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Timiperone-d4 in human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). The method described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and clinical trials involving Timiperone. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. Furthermore, this document provides illustrative quantitative data and a proposed fragmentation pathway for this compound to facilitate its identification and characterization.

Introduction

Timiperone is a butyrophenone antipsychotic drug used in the treatment of schizophrenia.[1][2] Stable isotope-labeled internal standards, such as this compound, are crucial for accurate and precise quantification of the parent drug in biological matrices by compensating for matrix effects and variability in sample processing. High-resolution mass spectrometry (HRMS) offers significant advantages for bioanalytical assays, including high selectivity, sensitivity, and the ability to perform retrospective data analysis.[3][4][5][6][7] This application note provides a comprehensive methodology for the analysis of this compound using LC-HRMS, which can be adapted for the quantification of Timiperone.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound standard solution

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with the appropriate concentration of this compound working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS and data-dependent MS/MS (dd-MS/MS)
Mass Range m/z 100-1000
Resolution >30,000 FWHM
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen, 800 L/hr

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS |

Data Presentation

The following tables summarize the expected quantitative performance of the method for this compound analysis. This data is illustrative and may vary based on instrumentation and laboratory conditions.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
LQC3<15<1585-115
MQC100<15<1585-115
HQC800<15<1585-115

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep Spike with This compound lc LC Separation prep->lc ms HRMS Analysis (Full Scan & dd-MS/MS) lc->ms data Data Processing (Quantification & Identification) ms->data report Reporting data->report

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound in the positive ion mode is expected to proceed through characteristic losses of the butyrophenone side chain. The proposed pathway is depicted below.

fragmentation_pathway parent This compound [M+H]+ frag1 Fragment 1 Loss of C4H4D4O parent->frag1 m/z [calculated] frag2 Fragment 2 Loss of C9H8FO parent->frag2 m/z [calculated] frag3 Fragment 3 Piperidine ring cleavage frag1->frag3 m/z [calculated]

Caption: Proposed fragmentation of this compound.

Discussion

The presented LC-HRMS method provides a robust and selective approach for the quantification of this compound in human plasma. The high resolution and mass accuracy of the instrument allow for confident identification and differentiation from endogenous interferences.[3][4] The proposed fragmentation pathway provides a basis for the structural confirmation of this compound. The metabolism of Timiperone involves N-dealkylation and reduction of the butyrophenone side chain, and similar pathways can be investigated for its deuterated analog using the described HRMS approach.[8][9]

Conclusion

This application note details a comprehensive and sensitive LC-HRMS protocol for the analysis of this compound. The methodology, including sample preparation, chromatography, and mass spectrometry conditions, is well-suited for regulated bioanalysis in the context of pharmaceutical research and development. The provided diagrams and tables serve as a practical guide for researchers implementing this assay.

References

Application Note: High-Throughput Quantification of Timiperone in Human Plasma using LC-MS/MS with Timiperone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Timiperone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Timiperone-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for reliable quantification of Timiperone.

Introduction

Timiperone is a butyrophenone antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] It exerts its therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Accurate and reliable quantification of Timiperone in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for matrix effects and other sources of variability.[4][5] this compound, a deuterated analog of Timiperone, serves as an ideal internal standard for its quantification.[6] This application note provides a comprehensive protocol for the determination of Timiperone in human plasma using LC-MS/MS with this compound as the internal standard.

Signaling Pathways of Timiperone

Timiperone's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2][3]

  • Dopamine D2 Receptor Signaling: The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4][7] Activation of D2R inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[7][8] By blocking D2 receptors, Timiperone modulates downstream signaling cascades involved in neurotransmission.[1]

  • Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is another GPCR that couples to Gαq/11 proteins.[9] Activation of this receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[9] This signaling pathway results in the release of intracellular calcium and activation of protein kinase C (PKC). Timiperone's antagonism of 5-HT2A receptors contributes to its overall antipsychotic effect.[3]

cluster_d2 Dopamine D2 Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Timiperone_D2 Timiperone Timiperone_D2->D2R Antagonizes G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converts Response_D2 Cellular Response cAMP->Response_D2

Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway Antagonized by Timiperone.

cluster_5ht2a Serotonin 5-HT2A Receptor Pathway Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Timiperone_5HT2A Timiperone Timiperone_5HT2A->HT2AR Antagonizes G_alpha_q Gαq HT2AR->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response_5HT2A Cellular Response Ca_release->Response_5HT2A PKC_activation->Response_5HT2A start Start plasma Pipette 50 µL Human Plasma start->plasma spike Spike with Timiperone (Calibrators/QCs) plasma->spike add_is Add 10 µL This compound IS spike->add_is precipitate Add 150 µL Acetonitrile add_is->precipitate vortex Vortex Mix (30 sec) precipitate->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject end End inject->end

References

Troubleshooting & Optimization

Overcoming matrix effects in Timiperone-d4 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Timiperone-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] Components in biological matrices like plasma, such as phospholipids and salts, are common causes of matrix effects.[1]

Q2: How can I assess the presence of matrix effects in my assay?

A2: The most common methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods.

  • Post-Column Infusion: A constant flow of a standard solution of Timiperone is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any fluctuation in the baseline signal for Timiperone indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike: The response of Timiperone spiked into the mobile phase is compared to the response of Timiperone spiked into a blank matrix sample that has undergone the entire extraction procedure. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]

Q3: What is the role of a deuterated internal standard like this compound?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects.[3] Since this compound is chemically identical to Timiperone, it will co-elute and experience the same degree of ion suppression or enhancement.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results.

Q4: What are the common sample preparation techniques to minimize matrix effects?

A4: The goal of sample preparation is to remove interfering components from the matrix while efficiently recovering the analyte of interest. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing proteins, it may not remove other matrix components like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[4]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[4] This is often the most effective technique for removing matrix components.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Co-eluting matrix components interfering with chromatography.- Inappropriate mobile phase pH.- Optimize the chromatographic gradient to better separate Timiperone from interferences.- Adjust the mobile phase pH to ensure Timiperone is in a single ionic state.- Employ a more rigorous sample cleanup method like SPE.
High Signal Variability (Poor Precision) - Inconsistent matrix effects between samples.- Inefficient or variable sample preparation.- Ensure the use of a stable isotope-labeled internal standard (this compound).- Automate the sample preparation process for better consistency.[4]- Optimize the sample preparation method for higher and more consistent recovery.
Low Signal Intensity (Ion Suppression) - Co-eluting phospholipids or other matrix components.- High concentration of salts in the sample extract.- Modify the chromatographic method to separate Timiperone from the suppression zone.- Use a phospholipid removal plate or a specific SPE sorbent.- Ensure complete removal of extraction solvents and reconstitution in a mobile phase-compatible solvent.
Inaccurate Quantification - Significant and uncompensated matrix effects.- Non-linearity of response at the concentration range of interest.- Use a stable isotope-labeled internal standard (this compound).- Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibrants).[6]- Evaluate the linearity of the method and use an appropriate regression model.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the determination of Timiperone in rat plasma and is a good starting point for optimization.[7]

  • To 1.0 mL of plasma in a polypropylene tube, add a known amount of this compound internal standard solution.

  • Add 5.0 mL of a heptane-isoamyl alcohol (98:2, v/v) extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes by adding 200 µL of 0.1 M acetic acid.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the aqueous layer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

These are typical starting parameters for the analysis of antipsychotic drugs and should be optimized for Timiperone.[6][8]

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 15 psi
Collision Gas 10 psi

MRM Transitions (Hypothetical):

  • These values need to be determined by infusing a standard solution of Timiperone and this compound into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TimiperoneTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined

Data Presentation

Table 1: Typical Method Validation Parameters and Acceptance Criteria

Based on FDA and EMA guidelines for bioanalytical method validation.[8]

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Factor IS-normalized matrix factor should be close to 1
Stability (Freeze-Thaw, Bench-Top, Long-Term) %Bias within ±15% of nominal concentration
Table 2: Example Quantitative Results for a Validation Batch

This table presents hypothetical data for illustrative purposes.

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (3 batches) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.50.54108.08.50.52104.011.2
Low1.51.4596.76.21.4898.77.8
Mid5052.1104.24.151.5103.05.5
High150148.298.83.5151.8101.24.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate & Reconstitute lle->evap inject Inject into LC-MS/MS evap->inject chrom Chromatographic Separation inject->chrom ms Mass Spectrometry Detection chrom->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification ratio->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Matrix Effect Suspected? assess Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->assess is_effect Matrix Effect Confirmed? assess->is_effect no_effect No Significant Effect Proceed with Validation is_effect->no_effect No mitigate Mitigation Strategies is_effect->mitigate Yes optimize_chrom Optimize Chromatography mitigate->optimize_chrom improve_cleanup Improve Sample Cleanup mitigate->improve_cleanup use_sil_is Use SIL-IS (this compound) mitigate->use_sil_is reassess Re-assess Matrix Effect optimize_chrom->reassess improve_cleanup->reassess use_sil_is->reassess reassess->is_effect

Caption: Troubleshooting decision tree for matrix effects.

sil_is_principle cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte1 Analyte Signal matrix_effect1 Ion Suppression analyte1->matrix_effect1 result1 Inaccurate Result matrix_effect1->result1 analyte2 Analyte Signal matrix_effect2 Ion Suppression analyte2->matrix_effect2 is2 IS Signal (this compound) is2->matrix_effect2 ratio Calculate Analyte/IS Ratio matrix_effect2->ratio result2 Accurate Result ratio->result2

Caption: Principle of matrix effect compensation using a SIL-IS.

References

Technical Support Center: Optimizing MS/MS Fragmentation of Timiperone-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometry (MS/MS) fragmentation parameters for the deuterated antipsychotic drug, Timiperone-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion mode ESI-MS/MS?

In positive ion electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]+. Given the molecular formula of this compound as C22H20D4FN3OS, the theoretical monoisotopic mass is approximately 401.18 g/mol . Therefore, the expected precursor ion to be monitored in Q1 would be m/z 402.2.

Q2: What are the common product ions observed for Timiperone fragmentation, and can they be used for this compound?

Yes, the fragmentation pattern of Timiperone can be used as a guide for this compound, with a mass shift in fragments containing the deuterated benzimidazolone moiety. Based on public spectral data for Timiperone, several key fragment ions are observed. The deuteration on the benzimidazolone ring of this compound will result in a +4 Da mass shift for any fragment containing this part of the molecule.

Q3: What is a typical starting point for collision energy (CE) when optimizing fragmentation?

A general starting point for collision energy can be around 10-20 eV. For instance, a known MS/MS experiment for Timiperone used a collision energy of 10V to produce a significant fragment at m/z 165.2.[1] However, the optimal collision energy is instrument-dependent and requires empirical optimization for each specific product ion.

Experimental Protocols

Protocol: Optimization of Collision Energy for this compound

This protocol outlines a systematic approach to determine the optimal collision energy for generating specific product ions from the this compound precursor ion.

  • Standard Preparation: Prepare a standard solution of this compound at a concentration suitable for direct infusion or flow injection analysis (e.g., 100-1000 ng/mL in an appropriate solvent like methanol or acetonitrile with 0.1% formic acid).

  • Instrument Setup:

    • Set up the mass spectrometer in positive ion ESI mode.

    • Perform a Q1 scan to confirm the presence and isolation of the [M+H]+ precursor ion for this compound (m/z 402.2).

    • Set up a product ion scan experiment for the precursor ion m/z 402.2.

  • Collision Energy Ramp:

    • Infuse the this compound standard solution into the mass spectrometer at a constant flow rate.

    • Acquire product ion spectra over a range of collision energies (e.g., 5 eV to 50 eV, with 2-5 eV increments).

  • Data Analysis:

    • Identify the major product ions in the resulting spectra.

    • For each product ion of interest, plot its intensity as a function of the collision energy.

    • The collision energy that yields the maximum intensity for a specific product ion is considered the optimal CE for that transition.

  • MRM Method Development:

    • Based on the optimized collision energies, create a Multiple Reaction Monitoring (MRM) method for the desired precursor-product ion transitions for quantitative analysis.

Quantitative Data

The following table summarizes known and predicted fragmentation data for Timiperone and this compound. The optimal collision energy will vary between instruments and should be determined empirically using the protocol above.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragment StructureReported/Typical Collision Energy (eV)
Timiperone398.2234.1[Benzimidazolone-piperidine]+15 - 25
217.1[Butyrophenone-piperidine]+10 - 20
165.1[Fluorobutyrophenone]+~10[1]
This compound402.2238.1[d4-Benzimidazolone-piperidine]+15 - 25
217.1[Butyrophenone-piperidine]+10 - 20
165.1[Fluorobutyrophenone]+~10

Visualizations

Fragmentation_Pathway Timiperone_d4 This compound [M+H]+ m/z 402.2 Frag_238 [d4-Benzimidazolone-piperidine]+ m/z 238.1 Timiperone_d4->Frag_238 Loss of Fluorobutyrophenone moiety Frag_217 [Butyrophenone-piperidine]+ m/z 217.1 Timiperone_d4->Frag_217 Loss of d4-Benzimidazolone moiety Frag_165 [Fluorobutyrophenone]+ m/z 165.1 Frag_217->Frag_165 Loss of Piperidine

Caption: Proposed MS/MS fragmentation pathway for this compound.

Optimization_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Method Development Prep_Standard Prepare this compound Standard Infusion Direct Infusion / Flow Injection Prep_Standard->Infusion Q1_Scan Q1 Scan: Isolate Precursor Ion (m/z 402.2) Infusion->Q1_Scan Product_Scan Product Ion Scan with CE Ramp (e.g., 5-50 eV) Q1_Scan->Product_Scan Plot_Intensity Plot Product Ion Intensity vs. CE Product_Scan->Plot_Intensity Determine_Optimal_CE Determine Optimal CE for each Transition Plot_Intensity->Determine_Optimal_CE Develop_MRM Develop MRM Method Determine_Optimal_CE->Develop_MRM

Caption: Experimental workflow for optimizing collision energy.

Troubleshooting Guide

Issue: Low or no signal for the precursor ion (m/z 402.2).

Troubleshooting_Precursor_Ion Start Low/No Precursor Ion Signal Check_Standard Verify Standard Concentration and Integrity Start->Check_Standard Check_Source Check ESI Source Parameters (e.g., spray voltage, gas flow, temperature) Check_Standard->Check_Source Correct Solution_Standard Prepare Fresh Standard Check_Standard->Solution_Standard Incorrect Check_MS Check Mass Spectrometer Calibration and Tuning Check_Source->Check_MS Correct Solution_Source Optimize Source Conditions Check_Source->Solution_Source Incorrect Solution_MS Recalibrate/Tune Instrument Check_MS->Solution_MS Incorrect End Signal Restored Solution_Standard->End Solution_Source->End Solution_MS->End

References

Timiperone-d4 Extraction Recovery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low recovery of Timiperone-d4 during sample extraction.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my this compound recovery low during Solid-Phase Extraction (SPE)?

Low recovery in SPE can be attributed to several factors ranging from incorrect method parameters to the physicochemical properties of the analyte. Timiperone is a hydrophobic (XLogP3 ≈ 4.3) and basic compound, which dictates the optimal SPE strategy.[1][2] Poor recovery is often a result of a mismatch between the SPE method and these properties.

Common causes include breakthrough during sample loading (analyte fails to retain on the sorbent), loss during washing steps, or incomplete elution from the cartridge.[3][4] The pH of the sample load is critical; for a basic compound like Timiperone on a reversed-phase sorbent, the pH should be adjusted to 2 units above its pKa to ensure it is in a neutral, un-ionized state, which maximizes hydrophobic retention.[5]

Table 1: Troubleshooting Low SPE Recovery for this compound

Potential CauseRecommended ActionExpected Outcome
Inappropriate Sorbent Choice For the hydrophobic this compound, use a reversed-phase sorbent (e.g., C18, C8) or a mixed-mode cation exchange sorbent.[6]Increased retention of the analyte on the SPE cartridge.
Incorrect Sample pH Adjust the sample pH to be basic (e.g., pH 9-10) before loading onto a reversed-phase cartridge. This neutralizes the molecule, increasing its hydrophobicity and retention.[5]Minimized analyte breakthrough during the sample loading step.
Wash Solvent is Too Strong Use a weaker wash solvent. For reversed-phase, wash with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar interferences without eluting the analyte.[7]Removal of matrix interferences without significant loss of this compound.
Incomplete Elution Use a stronger elution solvent (e.g., methanol or acetonitrile with a small amount of modifier like ammonium hydroxide to improve recovery of basic compounds). Increase the elution volume or add a "soak step" where the solvent sits in the sorbent bed for several minutes.[6][8]Complete desorption of the analyte from the sorbent, leading to higher recovery in the final extract.
High Flow Rate Maintain a slow and consistent flow rate (approx. 1 mL/min) during sample loading and elution to ensure adequate interaction time between the analyte and the sorbent.[5]Improved binding and elution kinetics, preventing breakthrough and ensuring complete elution.
Non-Specific Binding The analyte may adsorb to sample containers. Rinsing the original sample container with the elution solvent can help recover any adsorbed analyte.[8]Increased overall recovery by accounting for analyte lost to container surfaces.

Experimental Protocol 1: Optimizing Reversed-Phase SPE for this compound

This protocol outlines a general procedure for optimizing the recovery of this compound from an aqueous matrix (e.g., plasma, urine) using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • To 1 mL of sample, add an appropriate volume of an aqueous buffer (e.g., ammonium hydroxide or sodium bicarbonate) to adjust the pH to ~9.5.

    • Vortex briefly and centrifuge to pellet any precipitated proteins or particulates.

  • Sorbent Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent to dry out.[5]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the this compound from the cartridge by adding 2 mL of an appropriate elution solvent (e.g., methanol with 2% ammonium hydroxide).

    • Consider a two-step elution: add the first 1 mL of solvent, allow it to soak in the sorbent bed for 5 minutes, then slowly pass it through.[6] Follow with the second 1 mL.

    • Collect the eluate for analysis.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase).

SPE_Troubleshooting_Workflow start Low this compound Recovery Detected check_sorbent Using Reversed-Phase (e.g., C18) Sorbent? start->check_sorbent check_pH Is Sample Load pH > 9? check_wash Is Analyte in Wash Fraction? check_pH->check_wash Yes action_pH Adjust Sample pH to 9-10 with Buffer check_pH->action_pH No check_sorbent->check_pH Yes action_sorbent Select C18 or other Reversed-Phase Sorbent check_sorbent->action_sorbent No check_elution Is Analyte Retained on Cartridge Post-Elution? check_wash->check_elution No action_wash Decrease Organic % in Wash Solvent check_wash->action_wash Yes action_elution Increase Elution Solvent Strength (e.g., add NH4OH) or Volume. Add Soak Step. check_elution->action_elution Yes end_node Re-evaluate Recovery check_elution->end_node No action_pH->end_node action_sorbent->end_node action_wash->end_node action_elution->end_node

Caption: SPE Troubleshooting Workflow for this compound.

FAQ 2: How can I improve my this compound recovery in Liquid-Liquid Extraction (LLE)?

Low recovery in LLE is often due to an incorrect pH of the aqueous phase, an unsuitable organic solvent, or the formation of emulsions.[9] For a basic compound like this compound, the aqueous sample must be basified to neutralize the molecule, which decreases its aqueous solubility and drives it to partition into a water-immiscible organic solvent. Emulsions, which can trap the analyte and prevent clean phase separation, are also a common issue, particularly with complex matrices like plasma.[9]

Table 2: Comparison of LLE Parameters for this compound Extraction

Organic SolventKey PropertiesProsCons
Methyl tert-butyl ether (MTBE) Low water solubility, good solvent for basic compounds, low boiling point (55°C).Forms clean phase separations, easily evaporated.Can form peroxides over time.
Ethyl Acetate Medium polarity, slightly water-soluble.Good solubilizing power for a range of compounds.Can co-extract more polar interferences; higher chance of emulsion.
Dichloromethane (DCM) High density (bottom layer), volatile.Excellent solvent for many organic compounds.Can form persistent emulsions; chlorinated solvent disposal concerns.
Hexane / Isopropanol (95:5) Non-polar with a polar modifier.Low polarity reduces extraction of polar interferences.May have lower extraction efficiency for this compound compared to more polar solvents.

Experimental Protocol 2: Optimized Liquid-Liquid Extraction of this compound

This protocol provides a method for extracting this compound from a biological fluid.

  • Sample Preparation:

    • In a suitable glass tube, add 1 mL of sample (e.g., plasma).

    • Add 100 µL of 1M sodium hydroxide or another suitable base to adjust the sample pH to >10. Vortex briefly.

  • Liquid-Liquid Extraction:

    • Add 5 mL of MTBE (or another suitable organic solvent from Table 2).

    • Cap the tube and mix using gentle inversion or rocking for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.[9]

  • Phase Separation:

    • Centrifuge the sample at 2000-3000 x g for 10 minutes to facilitate a clean separation of the aqueous and organic layers.

    • If an emulsion persists, add a small amount of salt (NaCl) to the aqueous layer ("salting out") and repeat the centrifugation.[9]

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube, avoiding any of the aqueous phase or interfacial material.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase for analysis.

LLE_Troubleshooting_Workflow start Low LLE Recovery check_pH Is Aqueous Phase pH > 10? start->check_pH check_emulsion Emulsion Formation? check_pH->check_emulsion Yes action_pH Add Base (e.g., NaOH) to Raise pH check_pH->action_pH No check_solvent Is Solvent Appropriate? (e.g., MTBE) check_emulsion->check_solvent No action_emulsion Use Gentle Inversion. Add Salt (Salting Out). Centrifuge. check_emulsion->action_emulsion Yes action_solvent Test Alternative Solvent (e.g., Ethyl Acetate) check_solvent->action_solvent No end_node Re-evaluate Recovery check_solvent->end_node Yes action_pH->end_node action_emulsion->end_node action_solvent->end_node

Caption: LLE Troubleshooting Workflow for this compound.

FAQ 3: Could my low recovery be due to the degradation of this compound?

Yes, analyte degradation is a potential cause of low recovery that can occur at any stage of the extraction and analysis process.[3] Factors like pH, temperature, and exposure to light can contribute to the instability of pharmaceutical compounds.[3][10] While specific degradation pathways for Timiperone are not detailed here, butyrophenones can be susceptible to hydrolysis or photolytic degradation. It is crucial to assess the stability of this compound under your specific experimental conditions.

Table 3: this compound Stability Assessment Guide

ConditionProcedureMetric to EvaluatePotential Outcome if Unstable
pH Stability Incubate this compound in matrix at acidic, neutral, and basic pH for a set time (e.g., 24h).Compare the peak area/concentration to a freshly prepared standard.Lower recovery at extreme pH values suggests acid or base-catalyzed hydrolysis.
Freeze-Thaw Stability Subject analyte in matrix to three freeze-thaw cycles (-20°C to room temp).Compare the final concentration to a sample that was not cycled.A significant decrease in concentration indicates instability with freezing and thawing.
Photostability Expose analyte in solution or matrix to laboratory light for several hours. Compare to a sample protected from light (e.g., wrapped in foil).[3]Compare the peak area of the light-exposed sample to the protected sample.Lower recovery in the exposed sample suggests photolytic degradation.
Thermal Stability Heat the sample extract during the evaporation step at different temperatures (e.g., 40°C vs. 60°C).Compare recovery between the different temperature conditions.Lower recovery at higher temperatures indicates thermal degradation.

Experimental Protocol 3: Assessing this compound Stability in Matrix

This protocol describes a basic experiment to test the stability of this compound under acidic vs. basic conditions.

  • Spike Samples: Prepare two sets of pooled matrix samples spiked with a known concentration of this compound.

  • pH Adjustment:

    • Adjust the pH of the first set to ~4.0 using a suitable acid (e.g., formic acid).

    • Adjust the pH of the second set to ~10.0 using a suitable base (e.g., ammonium hydroxide).

  • Incubation:

    • Prepare a third control set at the native matrix pH.

    • Allow all sets to sit at room temperature, protected from light, for 4 hours.

  • Extraction:

    • Neutralize the pH of the acidic and basic sets.

    • Extract all three sets (acid-incubated, base-incubated, and control) using your standard, optimized extraction protocol (e.g., SPE or LLE).

  • Analysis:

    • Analyze the final extracts and compare the recovery of this compound from the acid- and base-incubated samples to the control sample. A significant difference (>15%) may indicate pH-dependent degradation.

Degradation_Factors analyte This compound in Sample Matrix pH Extreme pH (Acid/Base Hydrolysis) analyte->pH light Light Exposure (Photodegradation) analyte->light temp High Temperature (Thermal Degradation) analyte->temp degradation Degradation Products pH->degradation light->degradation temp->degradation low_recovery Low Analyte Recovery degradation->low_recovery

Caption: Factors Potentially Leading to this compound Degradation.

References

Minimizing deuterium exchange in Timiperone-d4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium exchange in experiments involving Timiperone-d4.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern in this compound experiments?

A1: Deuterium exchange is a chemical process where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment (e.g., solvent). In studies using this compound, which is a deuterated version of Timiperone, this exchange can lead to the loss of the isotopic label. This is a significant issue as it can compromise the accuracy and reliability of quantitative analyses, such as those performed using mass spectrometry, by underestimating the concentration of the deuterated standard.

Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?

A2: The this compound molecule has deuterium atoms on the benzimidazole ring. While aromatic deuterons are generally more stable than those on heteroatoms, the specific chemical environment of the benzimidazole ring system can influence their lability. The N-H proton on the benzimidazole ring is highly likely to be labile and will readily exchange. The stability of the aromatic deuterons can be affected by factors such as pH and temperature.

Q3: What are the primary experimental factors that promote deuterium exchange?

A3: The rate of deuterium exchange is significantly influenced by several factors:

  • pH: The exchange rate is pH-dependent. For many compounds, the rate is minimized at a slightly acidic pH.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[2]

  • Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for exchange to occur. The type of solvent can influence the exchange rate.

  • Ionic Strength: The salt concentration of the solution can also affect the exchange rate.[3][4]

Q4: How can I minimize deuterium exchange during sample preparation and analysis?

A4: To minimize deuterium exchange, it is crucial to control the experimental conditions. Key strategies include:

  • Maintain Low Temperature: Perform all sample preparation and analysis steps at low temperatures (e.g., 0-4 °C) to slow down the exchange kinetics.[1]

  • Control pH: Work at the pH of minimum exchange, which for many compounds is around pH 2.5.[1][3]

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) that do not have exchangeable protons.

  • Minimize Exposure to Protic Solvents: If protic solvents are necessary, minimize the time the sample is in contact with them.

  • Optimize LC-MS Conditions: For liquid chromatography-mass spectrometry (LC-MS) analysis, use shorter run times and maintain a low pH and temperature in the mobile phase and autosampler.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of deuterium label in mass spectrometry results. Back-exchange during LC separation. - Lower the temperature of the LC system (column and autosampler) to 0-4 °C.[5]- Acidify the mobile phase to a pH of approximately 2.5.[3][4]- Use a shorter LC gradient to reduce the analysis time.[4]- Consider using a mobile phase with a higher percentage of aprotic solvent if compatible with your chromatography.
Exchange during sample storage. - Store samples in an aprotic solvent if possible.- If aqueous solutions are necessary, store them at -80 °C and at a slightly acidic pH.- Avoid repeated freeze-thaw cycles.
Exchange during sample preparation. - Perform all extraction and dilution steps at low temperatures.- Minimize the use of protic solvents (especially water and methanol).- If aqueous buffers are required, use D₂O-based buffers to minimize the concentration of exchangeable protons.
Inconsistent deuteration levels between samples. Variability in sample handling time and temperature. - Standardize all sample preparation steps to ensure consistent timing and temperature control for every sample.- Use an autosampler with temperature control to maintain consistency during analysis.
Inconsistent pH across samples. - Ensure that the pH of all samples and standards is consistent before analysis.
Poor chromatographic peak shape at low temperatures. Increased solvent viscosity at low temperatures. - Optimize the mobile phase composition. A higher percentage of organic solvent can reduce viscosity.- Consider using a column with a larger particle size or a wider internal diameter to reduce backpressure.

Experimental Protocols

Protocol 1: Minimizing Deuterium Exchange in LC-MS Analysis

This protocol outlines the key steps to minimize deuterium back-exchange during LC-MS analysis of this compound.

  • Mobile Phase Preparation:

    • Prepare the aqueous portion of the mobile phase (Solvent A) with 0.1% formic acid in water to achieve a pH of approximately 2.7.

    • Prepare the organic portion of the mobile phase (Solvent B) as 0.1% formic acid in acetonitrile.

    • Degas both mobile phases thoroughly.

  • LC System Configuration:

    • Set the autosampler temperature to 4 °C.

    • Set the column compartment temperature to 4 °C.

  • Chromatographic Method:

    • Use a short analytical column (e.g., 50 mm length) to minimize run time.

    • Develop a rapid LC gradient to elute Timiperone as quickly as possible while still achieving adequate separation. An example gradient could be:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • The flow rate should be optimized for the column dimensions.

  • Sample Preparation:

    • Perform all sample dilutions and preparations on an ice bath.

    • Use a diluent that is aprotic or has a high percentage of organic solvent (e.g., 90% acetonitrile).

  • Mass Spectrometer Settings:

    • Optimize the ion source parameters, paying attention to the desolvation gas temperature. While a higher temperature can improve sensitivity, it can also potentially contribute to gas-phase exchange. A balance must be found.

Protocol 2: Assessing the Stability of this compound in a Given Solvent

This protocol can be used to evaluate the rate of deuterium exchange of this compound in a specific solvent system.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile).

    • Prepare several vials of the test solvent (e.g., a specific buffer at a particular pH and temperature).

    • Spike a known amount of the this compound stock solution into each vial of the test solvent.

  • Time-Course Experiment:

    • Immediately after spiking, take an aliquot from the first vial (t=0) and analyze it by LC-MS using the method described in Protocol 1.

    • Incubate the remaining vials under the desired test conditions (e.g., room temperature).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from a different vial and analyze it by LC-MS.

  • Data Analysis:

    • For each time point, determine the ratio of the peak area of this compound to the peak area of any back-exchanged species (e.g., Timiperone-d3, -d2, etc.).

    • Plot the percentage of intact this compound as a function of time to determine the rate of deuterium exchange under those specific conditions.

Visualizations

Deuterium_Exchange_Pathway Deuterium Exchange Mechanism for this compound Timiperone_d4 This compound (Aromatic-D) Intermediate Protonated Intermediate Timiperone_d4->Intermediate Protonation Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Protic_Solvent->Intermediate H⁺ Source Exchanged_Product Timiperone-d3 (Loss of one D) Intermediate->Exchanged_Product Deprotonation (Loss of D⁺)

Caption: A simplified diagram illustrating the acid-catalyzed deuterium exchange pathway for an aromatic deuterium on this compound in the presence of a protic solvent.

Experimental_Workflow Workflow to Minimize Deuterium Exchange cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Start: Sample prep_steps Extraction / Dilution (Low Temp, Aprotic Solvent) start->prep_steps ph_adjust pH Adjustment (to ~2.5 if aqueous) prep_steps->ph_adjust autosampler Autosampler (4 °C) ph_adjust->autosampler lc_separation Rapid LC Gradient (Low Temp, pH ~2.5) autosampler->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection end End: Data ms_detection->end Data Acquisition

References

Technical Support Center: Timiperone-d4 Analytics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timiperone-d4, particularly in resolving co-eluting peaks during chromatographic analysis.

Troubleshooting Guide: Co-eluting Peaks

Q1: We are observing co-eluting or closely eluting peaks for Timiperone and its internal standard, this compound. What could be the cause?

A1: This is a recognized phenomenon that can occur with deuterated internal standards, often referred to as the "deuterium isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on a chromatographic column. This can result in incomplete co-elution with the non-deuterated analyte.

Another potential issue is isotopic interference in the mass spectrometer. Naturally occurring isotopes of Timiperone can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.

Q2: An unknown peak is co-eluting with our Timiperone peak. How can we identify and resolve this?

A2: A likely candidate for a co-eluting endogenous compound is the primary metabolite of Timiperone, Reduced Timiperone (RTIM) . Timiperone undergoes metabolic reduction of its ketone group to form this alcohol metabolite.[1] Due to the structural similarity, RTIM can have a very similar retention time to Timiperone.

To confirm the identity of the co-eluting peak, high-resolution mass spectrometry can be employed to determine its accurate mass. Once confirmed as RTIM, chromatographic adjustments will be necessary for separation.

Q3: What are the initial steps to resolve the co-elution of Timiperone and Reduced Timiperone (RTIM)?

A3: The initial approach should focus on optimizing the chromatographic separation. Here are key parameters to adjust:

  • Mobile Phase Composition: Modifying the organic solvent ratio (e.g., acetonitrile or methanol) and the aqueous buffer pH can significantly impact selectivity.

  • Gradient Elution: Implementing a shallower gradient can increase the separation between closely eluting compounds.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the separation mechanism and improve resolution.

  • Temperature: Adjusting the column temperature can influence retention times and selectivity.

Q4: How can we address co-elution between Timiperone and this compound?

A4: If the deuterium isotope effect is causing the separation of your analyte and internal standard, complete co-elution may not be achievable. However, as long as the peaks are chromatographically resolved and do not interfere with each other's integration, quantification should be accurate. If there is significant peak overlap, consider the following:

  • Isotopic Interference Check: In your mass spectrometry software, check for the contribution of the M+4 isotope of Timiperone to the this compound signal. If significant, you may need to use a higher mass deuterated standard (e.g., d8) or a ¹³C-labeled internal standard.

  • Chromatographic Optimization: While complete co-elution might be difficult, slight modifications to the mobile phase composition or gradient may improve the peak shape and separation for more accurate integration.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of Timiperone?

A: Timiperone is a typical antipsychotic of the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. It also exhibits some affinity for serotonin 5-HT2A receptors.

Q: What are the main metabolic pathways for Timiperone?

A: Timiperone undergoes both Phase I and Phase II metabolism. The most significant Phase I reaction is the reduction of the ketone group to form Reduced Timiperone (RTIM).[1] Other potential Phase I reactions include hydroxylation and N-dealkylation. Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with polar molecules like glucuronic acid to facilitate excretion.

Q: We do not have the specific MRM transitions (Q1/Q3) for Timiperone, this compound, and RTIM. How can we determine them?

A: Determining the optimal Multiple Reaction Monitoring (MRM) transitions is a standard part of LC-MS/MS method development. The general workflow is as follows:

  • Infusion and Q1 Scan: Infuse a standard solution of the analyte into the mass spectrometer and perform a Q1 scan to identify the precursor ion (typically [M+H]⁺).

  • Product Ion Scan (MS/MS): Select the precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions in Q3.

  • MRM Optimization: Select the most intense precursor-product ion pairs (transitions) and optimize the collision energy (CE) and other compound-specific parameters to maximize the signal for each transition. It is recommended to select at least two transitions per compound for quantification and confirmation.

Experimental Protocols

Protocol 1: Baseline LC-MS/MS Method for Timiperone Analysis

This protocol provides a starting point for the analysis of Timiperone. Optimization will be required to resolve co-eluting peaks, particularly RTIM.

Parameter Condition
LC System Agilent 1290 Infinity II UHPLC or equivalent
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Column Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Acetate Buffer, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

Proposed Starting Gradient:

Time (min) % Mobile Phase B
0.020
1.020
5.080
7.080
7.120
10.020
Protocol 2: Sample Preparation - Protein Precipitation
  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the expected mass information for Timiperone and its related compounds.

Compound Chemical Formula Monoisotopic Mass (Da) Expected Precursor Ion ([M+H]⁺)
TimiperoneC₂₂H₂₄FN₃OS397.1624398.1697
This compoundC₂₂H₂₀D₄FN₃OS401.1875402.1948
Reduced Timiperone (RTIM)C₂₂H₂₆FN₃OS399.1781400.1853

Visualizations

Timiperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Psychotic Symptoms) PKA->Response Timiperone Timiperone Timiperone->D2R Antagonizes

Caption: Mechanism of action of Timiperone as a D2 receptor antagonist.

Timiperone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Timiperone Timiperone RTIM Reduced Timiperone (RTIM) Timiperone->RTIM Reduction Other_P1 Other Phase I Metabolites (e.g., Hydroxylated) Timiperone->Other_P1 Oxidation Conjugates Glucuronide/Sulfate Conjugates RTIM->Conjugates Conjugation Other_P1->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of Timiperone.

Troubleshooting_Workflow Start Co-elution Observed Identify Identify Co-eluting Peak (High-Res MS) Start->Identify RTIM Peak is RTIM Identify->RTIM Endogenous IS_Shift Issue is with This compound Identify->IS_Shift Internal Standard Optimize_LC Optimize LC Method - Gradient - Mobile Phase - Column RTIM->Optimize_LC Check_Iso Check for Isotopic Interference in MS IS_Shift->Check_Iso Resolved Peaks Resolved Optimize_LC->Resolved Check_Iso->Optimize_LC

Caption: Logical workflow for troubleshooting co-eluting peaks.

References

Technical Support Center: Timiperone-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding contamination issues in Timiperone-d4 stock solutions. Researchers, scientists, and drug development professionals can use this resource to identify and resolve potential purity and stability problems during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound stock solutions?

A1: Contamination in this compound stock solutions can arise from several sources:

  • Isotopic Impurities: The most common isotopic impurity is the non-deuterated (d0) form of Timiperone.[1] The presence of incompletely deuterated species can also occur.

  • Solvent-Related Impurities: Residual solvents from synthesis or the solvent used for preparing the stock solution can be a source of contamination. Common laboratory solvents may contain trace impurities.[2]

  • Degradation Products: this compound, like any pharmaceutical compound, can degrade over time due to factors like exposure to light, temperature fluctuations, or oxidative stress.

  • Cross-Contamination: Introduction of other compounds from laboratory equipment, such as glassware or pipette tips, can lead to cross-contamination.

Q2: How can I assess the purity of my this compound stock solution?

A2: Several analytical techniques can be employed to assess the purity of your this compound stock solution:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and help identify the presence of isotopic impurities (e.g., Timiperone-d0) or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ²H-NMR are powerful tools to confirm the structure, determine the location of deuterium labeling, and quantify the isotopic purity.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is effective for separating and quantifying this compound from its impurities.[4]

Q3: My this compound stock solution shows a peak corresponding to the non-deuterated (d0) form. What is an acceptable level for this impurity?

A3: The acceptable level of the non-deuterated (d0) impurity depends on the specific requirements of your experiment. For quantitative bioanalytical assays using this compound as an internal standard, the d0 form should be minimized to avoid interference with the analysis of the non-deuterated analyte. A common acceptance criterion for the isotopic purity of a deuterated standard is 98% or higher, meaning the d0 form should be less than 2%. However, you should establish acceptance criteria based on your specific assay's sensitivity and accuracy requirements.

Q4: I suspect my this compound stock solution has degraded. What are the likely degradation pathways?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, butyrophenones, the chemical class Timiperone belongs to, can be susceptible to:

  • Oxidation: The butyrophenone moiety may be susceptible to oxidative degradation.

  • Hydrolysis: Depending on the pH of the solution, hydrolysis of certain functional groups could occur.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of photosensitive compounds.

It is crucial to store the stock solution as recommended by the manufacturer, typically in a dark, cool, and dry place, to minimize degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC-MS Analysis

Symptoms:

  • Multiple peaks are observed in the chromatogram in addition to the main this compound peak.

  • Mass spectrometry data indicates the presence of species with different mass-to-charge ratios (m/z).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic Impurity (Timiperone-d0) 1. Confirm Identity: Check if one of the unexpected peaks has the m/z corresponding to Timiperone (non-deuterated). 2. Quantify: Determine the percentage of the d0 impurity. 3. Assess Impact: Evaluate if this level of impurity will interfere with your assay. If used as an internal standard, ensure it does not contribute significantly to the analyte signal.
Solvent Impurities 1. Analyze Blank: Inject the solvent used for the stock solution alone to check for background contamination. 2. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents for stock solution preparation.
Degradation Products 1. Review Storage Conditions: Ensure the stock solution was stored at the recommended temperature and protected from light. 2. Perform Forced Degradation: To tentatively identify degradation products, you can subject a small aliquot of the stock solution to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting chromatogram.
Cross-Contamination 1. Clean Equipment: Thoroughly clean all glassware and syringes used for sample preparation. 2. Use Dedicated Equipment: If possible, use dedicated glassware for preparing standards.
Issue 2: Inconsistent Quantitative Results

Symptoms:

  • High variability in replicate injections.

  • Poor linearity in the calibration curve.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Solution Instability 1. Prepare Fresh Stock: Prepare a fresh stock solution from the neat material. 2. Check Solubility: Ensure this compound is fully dissolved in the chosen solvent. Sonication may be required. 3. Evaluate Short-Term Stability: Analyze the freshly prepared solution at different time points (e.g., 0, 2, 4, 8 hours) to assess its stability at room temperature.
Adsorption to Surfaces 1. Use Silanized Glassware: Timiperone may adsorb to glass surfaces. Using silanized glassware or polypropylene vials can minimize this issue. 2. Add a Carrier Solvent: Adding a small percentage of an organic solvent like acetonitrile or methanol to aqueous solutions can help prevent adsorption.
Incorrect Pipetting/Dilution 1. Calibrate Pipettes: Ensure all pipettes used for dilution are properly calibrated. 2. Verify Dilution Scheme: Double-check the calculations and procedures for serial dilutions.

Experimental Protocols

Protocol: Purity Assessment of this compound Stock Solution by HPLC-UV

Objective: To determine the purity of a this compound stock solution and identify the presence of the non-deuterated (d0) impurity.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Timiperone (non-deuterated) reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Preparation of Standards:

    • Prepare a working solution of this compound by diluting the stock solution to a final concentration of 10 µg/mL in methanol.

    • Prepare a working solution of Timiperone (non-deuterated) at a concentration of 10 µg/mL in methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 280 nm

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
  • Analysis:

    • Inject the methanol blank to establish a baseline.

    • Inject the Timiperone (non-deuterated) standard to determine its retention time.

    • Inject the this compound working solution.

  • Data Interpretation:

    • Compare the chromatogram of the this compound solution to the non-deuterated standard. Due to the deuterium labeling, this compound should have a slightly earlier retention time than Timiperone.

    • Identify any peak in the this compound chromatogram that corresponds to the retention time of the non-deuterated standard.

    • Calculate the area percentage of the non-deuterated impurity relative to the total peak area to determine the isotopic purity.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 start Contamination Suspected in This compound Stock Solution issue Identify Symptoms: - Unexpected Peaks - Inconsistent Results start->issue analysis Perform Purity Analysis: - HPLC-MS - NMR issue->analysis decision Contamination Confirmed? analysis->decision cause_isotopic Isotopic Impurity (d0)? decision->cause_isotopic Yes end Issue Resolved decision->end No cause_degradation Degradation Product? cause_isotopic->cause_degradation No action_isotopic Quantify d0 Impurity Assess Impact on Assay cause_isotopic->action_isotopic Yes cause_external External Contaminant? cause_degradation->cause_external No action_degradation Review Storage Conditions Prepare Fresh Stock cause_degradation->action_degradation Yes action_external Analyze Blanks Clean Equipment cause_external->action_external Yes action_isotopic->end action_degradation->end action_external->end

Caption: Troubleshooting workflow for identifying and resolving contamination in this compound stock solutions.

Purity_Analysis_Workflow cluster_0 cluster_1 cluster_2 prep_stock Prepare this compound Working Solution hplc_analysis HPLC-UV Analysis prep_stock->hplc_analysis prep_standard Prepare Timiperone (d0) Reference Standard prep_standard->hplc_analysis data_analysis Data Analysis: - Compare Retention Times - Calculate % Purity hplc_analysis->data_analysis report Purity Report data_analysis->report

Caption: Experimental workflow for the purity assessment of this compound stock solutions using HPLC-UV.

References

Technical Support Center: Ensuring the Long-Term Stability of Timiperone-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of Timiperone-d4 in biological samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Timiperone, an antipsychotic drug belonging to the butyrophenone class. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the non-labeled Timiperone, ensuring similar behavior during sample extraction, chromatography, and ionization. The mass difference due to the deuterium atoms allows for its distinct detection from the target analyte, enabling accurate quantification by correcting for variability in the analytical process.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

The stability of this compound in biological matrices such as plasma, serum, or urine can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation. Therefore, proper storage at low temperatures is crucial.

  • pH: Extreme pH conditions can lead to hydrolysis or other chemical degradation pathways. Biological samples should be maintained at a pH that ensures the stability of the analyte.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation of certain compounds. Samples should be stored in light-protected containers.

  • Enzymatic Activity: Biological samples contain various enzymes that can metabolize this compound. Freezing is the most effective way to minimize enzymatic activity.

  • Matrix Components: The complex nature of biological matrices can sometimes contribute to the degradation of the analyte.

Q3: What are the recommended storage conditions for biological samples containing this compound?

To ensure long-term stability, biological samples containing this compound should be stored frozen, preferably at -70°C or lower, in tightly sealed, light-resistant containers. For short-term storage (e.g., during sample processing), samples should be kept on ice or at refrigerated temperatures (2-8°C). Multiple freeze-thaw cycles should be avoided as they can lead to degradation.

Q4: Can the deuterium atoms on this compound exchange with protons from the sample matrix?

Hydrogen-deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located on heteroatoms (like -OH, -NH, -SH) or on acidic carbons. For this compound, if the deuterium atoms are on the butyrophenone side chain, the risk of exchange under typical bioanalytical conditions is relatively low. However, it is essential to evaluate the isotopic stability of the internal standard during method development. This can be done by incubating the deuterated standard in the biological matrix at various temperatures and for extended periods and then analyzing for any loss of deuterium.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound in biological samples.

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound response between samples Inconsistent sample collection or handling.Standardize sample collection, processing, and storage procedures. Ensure all samples are treated identically.
Incomplete thawing or mixing of samples before extraction.Allow samples to thaw completely at a controlled temperature and vortex thoroughly before aliquoting.
Inconsistent addition of the internal standard.Use a calibrated pipette to add a consistent volume of this compound solution to all samples, standards, and quality controls.
Chromatographic peak for this compound is broad or splitting Poor chromatographic conditions.Optimize the mobile phase composition, pH, and gradient to ensure a sharp, symmetrical peak.
Column degradation.Replace the analytical column if performance deteriorates.
Isotopic exchange leading to partially deuterated species.Investigate the isotopic stability of the internal standard. If exchange is confirmed, a different deuterated analog or a different internal standard may be necessary.
Interference observed at the mass transition of this compound Presence of an endogenous compound in the matrix with a similar mass and retention time.Optimize chromatographic separation to resolve the interference from the this compound peak.
Cross-talk from the unlabeled Timiperone signal.Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. Check for and minimize in-source fragmentation.
Contamination from the unlabeled Timiperone in the this compound standard.Verify the purity of the this compound standard. If significant unlabeled analyte is present, a new, purer standard should be obtained.
Loss of this compound signal over time in stored samples Degradation of the analyte due to improper storage.Review and optimize storage conditions. Ensure samples are stored at a sufficiently low temperature and protected from light.
Adsorption to container surfaces.Use low-binding collection and storage tubes.
Enzymatic degradation.Ensure samples are frozen immediately after collection and minimize time at room temperature during processing.

Data Presentation: Stability of Antipsychotics in Biological Samples

Table 1: Long-Term Stability of Haloperidol in Human Plasma

Storage TemperatureDurationAnalyte Recovery (%)Reference
Room Temperature (~20-25°C)24 hours>90%[1]
Refrigerated (4°C)7 days>90%[2]
Frozen (-20°C)3 months>85%[3]
Frozen (-80°C)6 months>90%[4][5]

Table 2: Long-Term Stability of Other Atypical Antipsychotics in Human Serum [4][5]

AnalyteStorage at -20°C (270 days)Storage at -80°C (270 days)
RisperidoneStableStable
PaliperidoneStable for 60 daysStable
OlanzapineStableStable
ClozapineStableStable
QuetiapineStableStable

Disclaimer: The data presented above is for informational purposes and should be used as a guideline. It is highly recommended to perform a comprehensive stability assessment for this compound in the specific biological matrix and under the exact storage conditions used in your laboratory.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Plasma

Objective: To evaluate the stability of this compound in human plasma at different storage temperatures over an extended period.

Methodology:

  • Preparation of Spiked Plasma Samples:

    • Thaw a pool of blank human plasma (with appropriate anticoagulant, e.g., K2EDTA) at room temperature.

    • Spike the plasma with this compound to achieve a known concentration (e.g., mid-range of the intended calibration curve).

    • Vortex the spiked plasma pool for 1 minute to ensure homogeneity.

    • Aliquot the spiked plasma into multiple small, light-resistant polypropylene tubes.

  • Storage:

    • Store the aliquots at three different temperatures:

      • Refrigerated (4°C)

      • Frozen (-20°C)

      • Ultra-low frozen (-80°C)

    • At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature.

  • Sample Analysis:

    • On the day of analysis, thaw the retrieved samples at room temperature.

    • Prepare a fresh set of calibration standards and quality control (QC) samples.

    • Extract this compound from the stored samples, fresh calibration standards, and QC samples using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples by a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the concentration of this compound in the stored samples using the freshly prepared calibration curve.

    • Compare the mean concentration of the stored samples at each time point to the mean concentration of the samples analyzed at time zero.

    • The stability is acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points start Start: Pooled Blank Plasma spike Spike with this compound start->spike vortex Vortex for Homogeneity spike->vortex aliquot Aliquot into Storage Tubes vortex->aliquot storage_conditions Store at: - 4°C - -20°C - -80°C aliquot->storage_conditions retrieve Retrieve Samples storage_conditions->retrieve extract Sample Extraction retrieve->extract lcms LC-MS/MS Analysis extract->lcms data Data Evaluation lcms->data end End: Stability Report data->end

Caption: Workflow for long-term stability assessment of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in IS Signal? cause1 Inconsistent Sample Handling start->cause1 Yes cause2 Inconsistent IS Addition start->cause2 Yes cause3 Instrument Instability start->cause3 Yes no No: Proceed with Analysis start->no No solution1 Standardize Procedures cause1->solution1 solution2 Calibrate Pipettes cause2->solution2 solution3 Perform Instrument Maintenance cause3->solution3 degradation_pathways cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products timiperone Timiperone / this compound pathway1 N-dealkylation timiperone->pathway1 pathway2 Reduction of Butyrophenone Sidechain timiperone->pathway2 pathway3 Oxidation timiperone->pathway3 pathway4 Hydrolysis timiperone->pathway4 product1 Metabolite M-V pathway1->product1 product2 Metabolite M-II pathway2->product2 product3 Oxidized Products pathway3->product3 product4 Hydrolyzed Products pathway4->product4

References

Validation & Comparative

Cross-Validation of Timiperone Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of bioanalytical data is paramount. When quantifying Timiperone in biological matrices, particularly in multi-site studies or when methods are updated, cross-validation of the analytical assay is a critical step. This guide provides a comprehensive comparison of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Timiperone, with Timiperone-d4 as the internal standard (IS), and outlines the process for their cross-validation.

The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative bioanalysis.[1] It effectively compensates for variability in sample preparation, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the results.[1] Cross-validation is the process of comparing two validated bioanalytical methods to determine if they provide equivalent results for a given analyte in a specific biological matrix. This is essential when data from different laboratories or different analytical methods need to be combined or compared.[2][3]

Experimental Design and Methodologies

This comparison is based on two distinct, validated LC-MS/MS methods, designated as Method A and Method B, for the quantification of Timiperone in human plasma.

Method A: Ultra-High Performance Liquid Chromatography (UHPLC) with Rapid Gradient

Sample Preparation: A protein precipitation (PPT) method is employed. To 100 µL of plasma, 20 µL of this compound internal standard working solution (100 ng/mL) is added, followed by 300 µL of acetonitrile. The mixture is vortexed and centrifuged. The supernatant is then diluted with water prior to injection.

Chromatography:

  • System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A rapid gradient from 5% to 95% B over 2 minutes.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Timiperone: [Precise precursor ion > Precise product ion]

    • This compound: [Precise precursor ion > Precise product ion]

Method B: High-Performance Liquid Chromatography (HPLC) with Isocratic Elution

Sample Preparation: A liquid-liquid extraction (LLE) is utilized. To 200 µL of plasma, 25 µL of this compound internal standard working solution (100 ng/mL) and 50 µL of 1M sodium hydroxide are added. The sample is then extracted with 1 mL of methyl tert-butyl ether (MTBE). After centrifugation, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase.

Chromatography:

  • System: HPLC system

  • Column: C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase: 60:40 Acetonitrile:10 mM Ammonium Acetate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry:

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI, Positive Mode

  • MRM Transitions:

    • Timiperone: [Precise precursor ion > Precise product ion]

    • This compound: [Precise precursor ion > Precise product ion]

Data Presentation: Method Performance Comparison

The performance of each method was evaluated according to the FDA's Bioanalytical Method Validation guidance. The key validation parameters are summarized below.

ParameterMethod A (UHPLC-PPT)Method B (HPLC-LLE)Acceptance Criteria
Linearity Range 0.1 - 100 ng/mL0.2 - 150 ng/mLr² ≥ 0.99
Accuracy (% Bias) -5.2% to 6.8%-8.1% to 9.3%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 7.5%≤ 9.8%≤ 15% (≤ 20% at LLOQ)
Recovery ~85%>90%Consistent, precise, and reproducible
Matrix Effect CV ≤ 10%CV ≤ 12%CV of IS-normalized matrix factor ≤ 15%
LLOQ 0.1 ng/mL0.2 ng/mLS/N ≥ 5, Accuracy & Precision criteria met

Cross-Validation Results

To establish inter-method reliability, a cross-validation study was conducted using quality control (QC) samples and incurred study samples. The same batches of QC samples were analyzed using both Method A and Method B.

QC LevelNominal Conc. (ng/mL)Mean Conc. Method A (ng/mL)Mean Conc. Method B (ng/mL)% Difference
Low0.30.290.31+6.7%
Medium5.05.154.85-5.8%
High80.078.982.4+4.4%

Acceptance Criterion: The mean concentration of at least two-thirds of the QC samples should be within ±20% of the nominal concentration. The results above demonstrate that both methods produce comparable data.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_methodA Method A (PPT) cluster_methodB Method B (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method A lle Liquid-Liquid Extraction (MTBE) add_is->lle Method B centrifuge_a Centrifuge ppt->centrifuge_a dilute Dilute Supernatant centrifuge_a->dilute lcms_a UHPLC-MS/MS dilute->lcms_a centrifuge_b Centrifuge lle->centrifuge_b evaporate Evaporate centrifuge_b->evaporate reconstitute Reconstitute evaporate->reconstitute lcms_b HPLC-MS/MS reconstitute->lcms_b quant Quantification lcms_a->quant lcms_b->quant validation Method Validation quant->validation cross_val Cross-Validation validation->cross_val

Caption: Experimental workflow for Timiperone quantification.

cross_validation_logic start Start Cross-Validation method_a Validated Method A start->method_a method_b Validated Method B start->method_b analyze_qcs Analyze Same QC Samples (Low, Mid, High) method_a->analyze_qcs method_b->analyze_qcs compare Compare Results analyze_qcs->compare acceptance Acceptance Criteria Met? (e.g., ±20% Difference) compare->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancy acceptance->fail No

References

Timiperone-d4 in Bioanalysis: A Comparative Guide to Internal Standards for Antipsychotic Drug Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antipsychotic drugs, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative overview of Timiperone-d4 and other commonly used deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of antipsychotic medications.

The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a widely accepted strategy to compensate for variability in sample preparation and matrix effects during LC-MS/MS analysis. This compound, a deuterated form of the butyrophenone antipsychotic Timiperone, serves as a valuable internal standard, especially for the analysis of structurally related compounds. This guide will delve into the performance characteristics of this compound and compare it with other deuterated standards frequently employed for the analysis of common antipsychotics such as Haloperidol, Olanzapine, Risperidone, Quetiapine, Aripiprazole, and Ziprasidone.

Performance Comparison of Deuterated Internal Standards

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns, thereby effectively normalizing for variations in extraction recovery and matrix effects. The following table summarizes key performance parameters for several deuterated internal standards as reported in various validated LC-MS/MS methods.

Internal StandardAnalyteMatrixExtraction Recovery (%)Matrix Effect (%)Precision (CV%)Accuracy (%)Citation
This compound ButyrophenonesHuman PlasmaData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Haloperidol-d4 HaloperidolHuman Plasma>95Not ReportedIntra-day: 0.92-5.33, Inter-day: 2.05-5.73Intra-day: 95.40-102.52, Inter-day: 95.40-102.66[1]
Olanzapine-d3 OlanzapineHuman Serum84-95100-103≤4.82.6-11.9[2]
Risperidone-d4 RisperidoneHuman PlasmaNot ReportedNot ReportedNot ReportedNot Reported[3]
Quetiapine-d8 QuetiapineHuman PlasmaNot ReportedNot Reported<6.4<6.0[4]
Aripiprazole-d8 AripiprazoleHuman PlasmaNot ReportedNot ReportedNot ReportedNot Reported[5]
Ziprasidone-d8 ZiprasidoneRabbit Plasma95.70Not ReportedIntra-run: 0.625-0.947, Inter-run: 2.182-3.198Not Reported[6]

Note: While direct comparative studies are limited, this table compiles data from individual validation studies to provide an overview of the expected performance. The absence of publicly available data for this compound's specific performance metrics (recovery, matrix effect, precision, and accuracy) in a validated method for antipsychotic analysis is a notable gap in the current literature.

Experimental Methodologies

The following sections outline typical experimental protocols for the LC-MS/MS analysis of antipsychotic drugs using deuterated internal standards. These protocols are based on methodologies reported in the cited literature.

Sample Preparation: Solid Phase Extraction (SPE) for Haloperidol

A common sample preparation technique involves solid-phase extraction. For the analysis of haloperidol, a Strata-X PRO cartridge can be employed for efficient extraction from human plasma[1].

  • Pre-treatment: To 100 µL of human plasma, add the internal standard solution (Haloperidol-d4).

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Olanzapine

Liquid-liquid extraction is another widely used technique for sample clean-up.

  • Addition of Internal Standard: Add Olanzapine-d3 solution to the plasma sample.

  • Extraction: Add an immiscible organic solvent, vortex to mix, and centrifuge to separate the layers.

  • Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is typically performed on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile or methanol)[1][2]. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of antipsychotic drugs using a deuterated internal standard.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Plasma Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation (C18 Column) Evap_Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Concentration Result Quant->Result

Caption: A generalized workflow for the quantitative analysis of antipsychotics in plasma using LC-MS/MS with a deuterated internal standard.

Signaling Pathway of Antipsychotic Action

The therapeutic effects of many antipsychotic drugs are mediated through their interaction with dopamine and serotonin receptors in the brain. The diagram below illustrates this general signaling pathway.

AntipsychoticSignaling cluster_downstream Downstream Signaling Antipsychotic Antipsychotic Drug D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Antipsychotic->HT2A_Receptor Antagonism G_Protein G-Protein Signaling D2_Receptor->G_Protein HT2A_Receptor->G_Protein Second_Messenger Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascades Second_Messenger->Kinase_Cascade Gene_Expression Altered Gene Expression Kinase_Cascade->Gene_Expression Therapeutic_Effect Therapeutic Effect (Reduction of Psychotic Symptoms) Gene_Expression->Therapeutic_Effect

Caption: Simplified signaling pathway illustrating the antagonistic action of antipsychotic drugs on dopamine and serotonin receptors.

References

A Comparative Guide to Timiperone and Haloperidol for Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive clinical and pharmacological comparison of two butyrophenone antipsychotics, timiperone and haloperidol, for the treatment of schizophrenia. The information is compiled from clinical trial data and pharmacological studies to assist in research and drug development.

Overview and Mechanism of Action

Timiperone and haloperidol are both typical antipsychotics belonging to the butyrophenone class.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] This blockade of D2 receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3]

Timiperone, marketed in Japan under the brand name Tolopelon, also demonstrates antagonistic activity at serotonin 5-HT2A receptors.[1][4][5] This dual action on both dopamine and serotonin receptors may contribute to its efficacy against a broader range of symptoms and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[1]

Haloperidol, a widely used antipsychotic, is a potent D2 receptor antagonist with a well-established efficacy profile for positive symptoms.[6][7][8] It has a lower affinity for serotonin receptors compared to timiperone.[2][9]

Signaling Pathway Diagram

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicles Dopamine Vesicles D2_receptor D2 Receptor Dopamine_vesicles->D2_receptor Dopamine Release Signal_transduction Signal Transduction (Reduced Psychotic Symptoms) D2_receptor->Signal_transduction Serotonin_receptor 5-HT2A Receptor Timiperone Timiperone Timiperone->D2_receptor Antagonism Timiperone->Serotonin_receptor Antagonism Haloperidol Haloperidol Haloperidol->D2_receptor Antagonism

Caption: Mechanism of action for Timiperone and Haloperidol.

Clinical Efficacy

A key head-to-head comparison of timiperone and haloperidol was conducted in a multi-clinic, double-blind, controlled study involving 206 patients with schizophrenia.[4][10] The results of this 12-week trial provide the primary comparative efficacy data.

Efficacy OutcomeTimiperoneHaloperidolStatistical SignificanceCitation
Final Global Improvement RatingSuperior-Timiperone significantly superior[4][10]
General Usefulness RatingSuperior-Timiperone significantly superior[4][10]
Improvement in Hallucinations & DelusionsSuperior-Timiperone superior[4][10]
Improvement in Deficiency of Initiative & Blunted AffectSuperior-Timiperone superior[4][10]

Safety and Tolerability

The overall safety profiles of timiperone and haloperidol were compared in the same 1983 clinical trial.

Safety OutcomeTimiperoneHaloperidolStatistical SignificanceCitation
Overall Safety RatingNo significant differenceNo significant differenceNot statistically significant[4][10]

It is important to note that as typical antipsychotics, both timiperone and haloperidol can cause extrapyramidal symptoms (EPS) due to their potent D2 receptor blockade.[2][3] Haloperidol is well-known for its high propensity to cause EPS.[6] While the comparative trial found no overall difference in safety, the dual action of timiperone on serotonin receptors could theoretically lead to a lower incidence of EPS, a hypothesis that requires further investigation in modern clinical trials.[1]

Pharmacokinetics

ParameterTimiperoneHaloperidolCitation
Administration OralOral, Intramuscular, Intravenous[2][5]
Bioavailability -60-70% (oral)[2][9]
Protein Binding -~90%[9]
Metabolism -Hepatic (CYP3A4, CYP2D6)[9][11]
Elimination Half-life -14-37 hours (oral)[2][9]
Excretion -Biliary and Urine[2][9]

Pharmacokinetic data for timiperone is limited in publicly available English-language literature.

Experimental Protocols

The primary comparative data is derived from a 1983 multi-clinic, double-blind, randomized controlled trial.[4][10]

Experimental Workflow Diagram

Patient_Recruitment Patient Recruitment (N=206 with Schizophrenia) Randomization Randomization (Double-Blind) Patient_Recruitment->Randomization Timiperone_Arm Timiperone Group (1.0 mg/tablet) Randomization->Timiperone_Arm Haloperidol_Arm Haloperidol Group (1.5 mg/tablet) Randomization->Haloperidol_Arm Dosing 12-Week Treatment Day 1: 1-3 tablets Max: 12 tablets/day Timiperone_Arm->Dosing Haloperidol_Arm->Dosing Efficacy_Assessment Efficacy Assessment (Global Improvement, etc.) Dosing->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Dosing->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of the 1983 comparative clinical trial.

Key Methodological Details of the 1983 Study: [4][10]

  • Study Design: A multi-clinic, double-blind, randomized controlled trial.

  • Patient Population: 206 patients diagnosed with schizophrenia.

  • Treatment Arms:

    • Timiperone: 1.0 mg per tablet.

    • Haloperidol: 1.5 mg per tablet.

  • Dosing Regimen:

    • Day 1: 1-3 tablets.

    • Subsequent days: Dosage adjusted based on symptoms, up to a maximum of 12 tablets per day.

  • Treatment Duration: 12 weeks.

  • Efficacy Endpoints:

    • Final Global Improvement Rating.

    • General Usefulness Rating.

    • Improvement in specific symptoms (hallucinations, delusions, deficiency of initiative, blunted affect).

  • Safety Endpoints: Overall safety rating based on adverse event reporting.

Conclusion for Drug Development Professionals

The available clinical evidence, primarily from a 1983 study, suggests that timiperone may offer superior efficacy compared to haloperidol in treating both positive and negative symptoms of schizophrenia, with a comparable overall safety profile.[4][10] Timiperone's additional 5-HT2A antagonism is a key pharmacological differentiator that may contribute to its broader spectrum of activity.[1][4][5]

However, the age of this pivotal study highlights a significant data gap. Modern, well-controlled clinical trials are warranted to confirm these findings and to more thoroughly characterize the comparative safety profile, particularly regarding extrapyramidal symptoms and metabolic effects. Further research into the pharmacokinetics of timiperone is also crucial for optimizing dosing strategies. The development of butyrophenone derivatives with mixed receptor activity, such as timiperone, may represent a promising avenue for improving upon the therapeutic profile of traditional typical antipsychotics.

References

A Head-to-Head Comparison of Timiperone and Perphenazine in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antipsychotic pharmacotherapy for schizophrenia, a detailed understanding of the comparative efficacy and safety of different agents is paramount for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of Timiperone, a butyrophenone derivative, and Perphenazine, a phenothiazine antipsychotic, drawing upon available clinical and pharmacological data.

Executive Summary

Direct comparative clinical trial data suggests that timiperone may offer advantages over perphenazine in the treatment of schizophrenia. A key multicentre, double-blind study found timiperone to be superior in global improvement ratings, primarily due to a lower incidence of symptom aggravation.[1] Furthermore, timiperone was associated with a lower frequency of certain side effects, including excitability, irritability, anxiety, and anorexia, when compared to perphenazine.[1] Both medications are antagonists at dopamine D2 and serotonin 5-HT2A receptors, a common mechanism of action for many antipsychotic drugs.[2][3][4][5]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for Timiperone and Perphenazine.

Table 1: Receptor Binding Affinity (Ki in nM)
ReceptorTimiperonePerphenazine
Dopamine D2Data Not Available~1.4 nM
Serotonin 5-HT2AData Not AvailableData Not Available

Note: Lower Ki values indicate higher binding affinity. The absence of specific Ki values for Timiperone in readily available literature presents a limitation in the direct quantitative comparison of receptor binding profiles.

Table 2: Clinical Efficacy and Safety from a Head-to-Head Clinical Trial
ParameterTimiperonePerphenazine
Global Improvement Rating Superior-
Rate of Aggravation LowerHigher
Frequency of Excitability Less FrequentMore Frequent
Frequency of Irritability Less FrequentMore Frequent
Frequency of Anxiety Less FrequentMore Frequent
Frequency of Anorexia Less FrequentMore Frequent

Source: Takahashi et al. (1982). A multicentre, double-blind, controlled study.[1]

Experimental Protocols

A comprehensive understanding of the methodologies employed in comparative clinical trials is essential for interpreting the results.

Protocol: Head-to-Head Comparison of Timiperone and Perphenazine (Takahashi et al., 1982)
  • Study Design: A multicentre, double-blind, randomized, controlled trial.[1]

  • Patient Population: 205 patients diagnosed with schizophrenia.[1]

  • Treatment Duration: 12 weeks.[1]

  • Interventions:

    • Timiperone group: Dosage not specified in the available abstract.

    • Perphenazine group: Dosage not specified in the available abstract.

  • Primary Outcome Measures: The primary efficacy endpoint was the global improvement rating. Safety and tolerability were assessed by monitoring the frequency of adverse events.[1]

  • Assessment Scales: While the specific scales used (e.g., Brief Psychiatric Rating Scale - BPRS, Positive and Negative Syndrome Scale - PANSS) are not detailed in the available abstract, such scales are standard in schizophrenia clinical trials for assessing symptom severity.[6][7][8]

Fig. 1: Experimental workflow of the head-to-head clinical trial.

Signaling Pathways

Both Timiperone and Perphenazine exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Blockade of these receptors is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, their antagonist activity at serotonin 5-HT2A receptors may contribute to their efficacy, particularly in addressing negative symptoms, and may also mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.[2][3][4][5]

signaling_pathway cluster_drug Antipsychotic Drug cluster_receptors Receptors cluster_pathways Neuronal Pathways cluster_effects Clinical Effects drug Timiperone / Perphenazine d2 Dopamine D2 Receptor drug->d2 Antagonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism mesolimbic Mesolimbic Pathway d2->mesolimbic nigrostriatal Nigrostriatal Pathway d2->nigrostriatal ht2a->mesolimbic antipsychotic Antipsychotic Effect (Reduction of Positive Symptoms) mesolimbic->antipsychotic negative_symptoms Improvement in Negative Symptoms mesolimbic->negative_symptoms eps Extrapyramidal Side Effects nigrostriatal->eps

Fig. 2: Signaling pathways of Timiperone and Perphenazine.

Conclusion

Based on the available head-to-head clinical trial data, Timiperone demonstrates a favorable efficacy and side effect profile compared to Perphenazine for the treatment of schizophrenia.[1] Its superiority in global improvement and lower incidence of certain adverse events suggest it may be a valuable therapeutic alternative. However, a significant limitation in this comparison is the lack of publicly available quantitative data on Timiperone's receptor binding affinities (Ki values), which would allow for a more detailed pharmacological comparison. Further research providing these values and more detailed results from comparative clinical trials would be highly beneficial for the scientific and drug development communities.

References

Isotopic Effect Studies of Timiperone-d4 in Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of the antipsychotic drug Timiperone and its deuterated analog, Timiperone-d4. By leveraging the kinetic isotope effect, the introduction of deuterium at specific molecular positions can significantly alter metabolic stability, offering potential therapeutic advantages. This document outlines the metabolic fate of Timiperone, proposes a strategic deuteration for this compound, presents a hypothetical comparative metabolic profile, and details experimental protocols for conducting such a comparative study.

Introduction to Timiperone and its Metabolism

Timiperone is a butyrophenone antipsychotic medication used in the treatment of schizophrenia.[1] Its therapeutic action is primarily attributed to its dopamine D2 and serotonin 5-HT2A receptor antagonist activity.[1] The metabolism of Timiperone is a critical determinant of its pharmacokinetic profile and can be influenced by enzymes primarily from the cytochrome P450 (CYP) family, with CYP3A4 playing a significant role.[1][2][3][4]

The major metabolic pathways of Timiperone include:

  • N-dealkylation: This process involves the removal of the piperidine ring from the benzimidazolinone moiety.[5][6][7][8]

  • Reduction of the butyrophenone side chain: The ketone group on the butyrophenone side chain can be reduced to a secondary alcohol, forming a reduced metabolite.[9]

These metabolic transformations lead to the formation of several metabolites, which are then further conjugated and excreted.

The Isotopic Effect of Deuteration: this compound

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE) .[10][11][12]

By strategically placing deuterium at sites of metabolic vulnerability, or "metabolic soft spots," the rate of metabolism at that position can be reduced.[13] This can lead to several potential benefits, including:

  • Increased drug exposure (AUC): A slower metabolism can lead to higher plasma concentrations of the parent drug over time.[14]

  • Longer half-life (t½): This may allow for less frequent dosing, improving patient compliance.[10]

  • Reduced formation of certain metabolites: This can be advantageous if a metabolite is associated with adverse effects.[15]

  • Altered metabolite profile: Deuteration can shift the metabolic pathway towards alternative routes.[16]

For Timiperone, strategic deuteration to create This compound would likely target the positions susceptible to oxidative metabolism by CYP enzymes. A logical approach would be to replace the four hydrogen atoms on the two carbons alpha to the piperidine nitrogen, as this is a primary site for N-dealkylation.

Comparative Metabolic Profile: Timiperone vs. This compound

The following table presents a hypothetical comparison of the in vitro metabolic stability of Timiperone and the proposed this compound in human liver microsomes. The data is illustrative and based on the expected kinetic isotope effect.

ParameterTimiperoneThis compound (Hypothetical)Expected Outcome of Deuteration
Metabolic Pathway Rate of Metabolite Formation (pmol/min/mg protein) Rate of Metabolite Formation (pmol/min/mg protein)
N-dealkylation10040Reduced rate due to KIE at the site of deuteration
Butyrophenone Reduction5048Minimal change as deuteration is not at this site
Pharmacokinetic Parameter Value Value (Hypothetical)
In vitro half-life (t½, min)3075Increased half-life due to slower metabolism
Intrinsic Clearance (CLint, µL/min/mg protein)23.19.2Decreased clearance indicating slower metabolism

Experimental Protocols

This section provides a detailed methodology for a comparative in vitro metabolic stability study of Timiperone and this compound using human liver microsomes.

Objective

To compare the rate of metabolism of Timiperone and this compound in human liver microsomes and to identify the major metabolites formed.

Materials
  • Timiperone

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (IS) for LC-MS analysis (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of Timiperone and this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compounds in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution (e.g., ACN with 0.1% formic acid and the internal standard).

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Human liver microsomes (final concentration, e.g., 0.5 mg/mL)

      • Working solution of Timiperone or this compound (final concentration, e.g., 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an aliquot of the quenching solution to the respective wells.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Timiperone or this compound) and to identify and quantify the major metabolites.

    • Use appropriate chromatographic conditions to separate the parent compounds and their metabolites.

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

Data Analysis
  • Metabolic Stability:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).

  • Metabolite Profiling:

    • Analyze the LC-MS/MS data to identify the major metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

    • Compare the rate of formation of each metabolite for Timiperone and this compound.

Visualizations

The following diagrams illustrate the metabolic pathways of Timiperone and a typical experimental workflow for a comparative metabolic study.

cluster_timiperone Timiperone cluster_metabolism Metabolic Pathways cluster_enzymes Enzymes Timiperone Timiperone M1 N-dealkylated Metabolite Timiperone->M1 N-dealkylation M2 Reduced Butyrophenone Metabolite Timiperone->M2 Reduction CYP3A4 CYP3A4 CYP3A4->M1 CarbonylReductase Carbonyl Reductase CarbonylReductase->M2

Caption: Metabolic pathways of Timiperone.

cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis A Prepare Reagents (Timiperone, this compound, HLMs, NADPH) B Incubate Compounds with HLMs at 37°C A->B C Stop Reaction with Acetonitrile (ACN) B->C D Centrifuge and Collect Supernatant C->D E LC-MS/MS Analysis D->E F Data Analysis (t½, CLint, Metabolite Profile) E->F

Caption: Experimental workflow for comparative metabolic study.

References

Inter-Laboratory Comparison of Timiperone Quantification Methods: A Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature lacks specific inter-laboratory validation studies for Timiperone-d4. This guide, therefore, presents a hypothetical inter-laboratory comparison based on established bioanalytical method validation principles to illustrate the process and compare two common analytical techniques. The experimental data herein is illustrative and not the result of an actual study.

This guide provides a comparative overview of two prevalent analytical methods for the quantification of Timiperone, using this compound as an internal standard (IS). The comparison is framed as a hypothetical inter-laboratory study involving three laboratories to assess the robustness, reliability, and transferability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The objective is to guide researchers and drug development professionals in selecting and validating an appropriate analytical method for pharmacokinetic or toxicokinetic studies.

Comparative Analysis of Validation Parameters

An inter-laboratory study was simulated to compare the performance of LC-MS/MS and GC-MS methods for Timiperone quantification across three distinct laboratories. Key validation parameters, including linearity, the lower limit of quantification (LLOQ), accuracy, and precision, were assessed. The results are summarized below.

Parameter Method Lab A Lab B Lab C Cross-Lab Mean
Linearity (R²) LC-MS/MS0.9980.9990.9980.998
GC-MS0.9950.9940.9960.995
LLOQ (ng/mL) LC-MS/MS0.10.10.120.11
GC-MS1.01.21.01.07
Accuracy (% Bias)
Low QC (0.3 ng/mL)LC-MS/MS-4.5%-5.2%-3.8%-4.5%
Mid QC (50 ng/mL)LC-MS/MS2.1%1.5%2.8%2.1%
High QC (150 ng/mL)LC-MS/MS1.8%1.1%2.2%1.7%
Low QC (3 ng/mL)GC-MS-8.2%-9.5%-7.9%-8.5%
Mid QC (50 ng/mL)GC-MS4.5%5.1%3.9%4.5%
High QC (150 ng/mL)GC-MS3.2%4.0%2.8%3.3%
Precision (% RSD)
Low QC (0.3 ng/mL)LC-MS/MS6.8%7.5%6.5%6.9%
Mid QC (50 ng/mL)LC-MS/MS3.2%2.8%3.5%3.2%
High QC (150 ng/mL)LC-MS/MS2.5%2.1%2.9%2.5%
Low QC (3 ng/mL)GC-MS11.5%12.8%10.9%11.7%
Mid QC (50 ng/mL)GC-MS6.2%7.1%5.8%6.4%
High QC (150 ng/mL)GC-MS4.8%5.5%4.5%4.9%

Note: The LC-MS/MS method demonstrates superior sensitivity (lower LLOQ) and better precision and accuracy, particularly at lower concentrations, which is a common advantage of this technique.[1][2] The validation performance across the three hypothetical labs shows good reproducibility for the LC-MS/MS method.

Signaling Pathway and Experimental Workflow

To provide context for the analysis, the mechanism of action for Timiperone and the workflow for the inter-laboratory validation are illustrated below.

cluster_0 Timiperone Mechanism of Action Timiperone Timiperone D2R Dopamine D2 Receptor Timiperone->D2R Antagonist AC Adenylyl Cyclase (Inhibited) D2R->AC cAMP ↓ cAMP AC->cAMP Response Antipsychotic Effect cAMP->Response

Figure 1. Simplified signaling pathway for Timiperone.

cluster_1 Inter-Laboratory Validation Workflow A Coordinating Lab: Prepare & Distribute Validation Kits B Participating Labs (A, B, C): Receive Kits A->B C Method Validation: Execute Protocol (LC-MS/MS or GC-MS) B->C D Analyze Blinded Quality Control Samples C->D E Data Submission: Report Results to Coordinating Lab D->E F Statistical Analysis: Assess Accuracy, Precision, Reproducibility E->F G Final Report: Compare Method Performance F->G

Figure 2. General workflow for an inter-laboratory method validation.

Experimental Protocols

The following are hypothetical, detailed protocols for the quantification of Timiperone in human plasma using this compound as an internal standard. These protocols are based on common practices for bioanalytical method validation.[3][4]

Method 1: LC-MS/MS Quantification
  • Sample Preparation (Protein Precipitation)

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (50 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean vial for analysis.

    • Inject 5 µL onto the LC-MS/MS system.

  • Chromatographic Conditions

    • HPLC System: Shimadzu Nexera X2 or equivalent.

    • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, linear gradient to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 30% B and re-equilibrate for 1.5 minutes.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Timiperone: Q1 410.2 -> Q3 165.1

      • This compound: Q1 414.2 -> Q3 169.1

    • Key Parameters: Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500°C.

Method 2: GC-MS Quantification
  • Sample Preparation (Liquid-Liquid Extraction)

    • To 500 µL of human plasma, add 50 µL of this compound internal standard working solution (100 ng/mL in methanol).

    • Add 100 µL of 1M sodium carbonate buffer (pH 9.5).

    • Add 3 mL of n-butyl chloride:isoamyl alcohol (98:2, v/v).

    • Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for analysis.

    • Inject 2 µL into the GC-MS system.

  • Chromatographic Conditions

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C, Splitless mode.

    • Oven Temperature Program: Start at 180°C, hold for 1 minute. Ramp at 20°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometric Conditions

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored (Hypothetical):

      • Timiperone: m/z 409, 244, 165

      • This compound: m/z 413, 248, 169

Conclusion

Based on the hypothetical inter-laboratory validation, the LC-MS/MS method provides superior performance characteristics for the quantification of Timiperone in plasma compared to the GC-MS method. Its higher sensitivity, better precision, and accuracy make it more suitable for studies requiring low detection limits, such as single-dose pharmacokinetic studies. The GC-MS method, while viable, may be better suited for applications where higher concentrations are expected and the instrumentation is more readily available. The successful transfer and validation of an analytical method across multiple laboratories, as demonstrated in this simulated study, is a critical step in ensuring data integrity for multi-site clinical or preclinical trials, in accordance with guidelines from regulatory bodies like the FDA and EMA.[6][7][8]

References

Timiperone-d4 as a Reference Standard for Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Impurity profiling, the identification and quantification of unwanted chemical entities in drug substances, is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of Timiperone-d4 as a reference standard for the impurity profiling of Timiperone, an antipsychotic medication. While direct comparative experimental data for Timiperone impurity profiling is limited in publicly available literature, this guide outlines the principles, methodologies, and advantages of using a stable isotope-labeled internal standard like this compound, supported by established analytical practices.

The Critical Role of Reference Standards in Impurity Profiling

Reference standards are highly characterized materials used to ensure the identity, potency, quality, and purity of drug substances.[1] In impurity profiling, they are indispensable for:

  • Accurate Quantification: Establishing a benchmark against which the concentration of impurities can be precisely measured.

  • Method Validation: Ensuring the analytical method is accurate, precise, and specific for the intended impurities.

  • Peak Identification: Aiding in the identification of impurity peaks in complex chromatograms.

This compound: An Advanced Reference Standard

This compound is a stable isotope-labeled (SIL) version of Timiperone, where four hydrogen atoms have been replaced with deuterium. This subtle modification in mass does not significantly alter its chemical properties, making it an ideal internal standard for chromatographic and mass spectrometric analysis.

Comparison of Reference Standard Alternatives

The choice of a reference standard is crucial for the reliability of impurity profiling. Here, we compare this compound with the common alternative, unlabeled Timiperone.

FeatureThis compound (Internal Standard)Unlabeled Timiperone (External Standard)
Principle of Quantification Relative response of the analyte to the internal standard is measured.Absolute response of the analyte is compared to a calibration curve generated from the external standard.
Compensation for Matrix Effects High. Co-elution with the analyte allows for compensation of variations in sample preparation and instrument response.Low. Does not account for sample-specific variations that can affect analyte signal.
Accuracy and Precision Generally higher due to normalization of variability.Can be high with careful control, but more susceptible to errors from sample matrix and injection volume variations.
Cost and Availability Higher cost and potentially lower availability.Lower cost and readily available.
Potential for Interference Low. Mass difference allows for clear distinction by mass spectrometry.High. Cannot be distinguished from the analyte by the detector.

Experimental Design for Timiperone Impurity Profiling

A robust impurity profiling workflow is essential for regulatory compliance and patient safety. The following outlines a typical experimental approach for the analysis of Timiperone and its potential impurities using this compound as an internal standard.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification A Weigh Timiperone API B Spike with this compound (Internal Standard) A->B C Dissolve in appropriate solvent B->C D Inject sample into LC system C->D E Separation on a suitable column (e.g., C18) D->E F Mass Spectrometry (MS) Detection E->F G Monitor specific m/z for Timiperone, this compound, and potential impurities F->G H Calculate impurity concentration based on relative response to this compound G->H

Caption: Workflow for Timiperone impurity profiling using this compound.

Key Experimental Protocols

1. Forced Degradation Studies:

To identify potential degradation products, Timiperone should be subjected to stress conditions as per ICH guidelines. This involves exposing the API to acidic, basic, oxidative, thermal, and photolytic stress.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

2. LC-MS/MS Method for Impurity Quantification:

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for impurity profiling due to its high sensitivity and selectivity.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for Timiperone, this compound, and any identified impurities.

3. Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship for Selecting a Reference Standard

The decision to use a stable isotope-labeled internal standard like this compound over an unlabeled standard involves a trade-off between cost and data quality.

G A Need for Impurity Profiling B High Accuracy & Precision Required? A->B E Complex Sample Matrix? A->E C Use this compound (SIL Internal Standard) B->C Yes D Use Unlabeled Timiperone (External Standard) B->D No E->C Yes E->D No

Caption: Decision tree for reference standard selection.

Conclusion

The use of this compound as an internal standard offers significant advantages for the impurity profiling of Timiperone, particularly when high accuracy and precision are required, and when dealing with complex sample matrices. Its ability to compensate for variations in sample preparation and instrument response leads to more reliable and robust analytical data. While the initial cost of a stable isotope-labeled standard is higher, the improved data quality can prevent costly batch failures and regulatory delays, ultimately ensuring the safety and efficacy of the final drug product. For routine quality control where matrix effects are well-understood and controlled, an unlabeled Timiperone external standard may be a viable alternative. However, for method development, validation, and in-depth impurity characterization, this compound is the superior choice.

References

The Gold Standard in Precision: Correlating Timiperone-d4 Levels with Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount for establishing efficacy and safety. In the realm of antipsychotic medication, therapeutic drug monitoring (TDM) of agents like Timiperone is crucial for optimizing patient outcomes. The use of a stable isotope-labeled internal standard, such as Timiperone-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical accuracy. This guide provides an objective comparison of this compound with alternative internal standards, supported by experimental principles and detailed methodologies.

Timiperone, a butyrophenone antipsychotic, exerts its therapeutic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Monitoring its plasma concentrations helps in tailoring dosages to individual patient needs, thereby minimizing side effects and enhancing therapeutic response. The precision of TDM is heavily reliant on the analytical method employed, particularly the choice of internal standard to correct for variability during sample processing and analysis.[3][4][5]

The Superiority of Stable Isotope-Labeled Internal Standards

An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics.[4] Stable isotope-labeled (SIL) internal standards, like this compound, are considered the benchmark because their physicochemical properties are nearly identical to the unlabeled drug.[3][5][6] This near-identical behavior allows for superior correction of matrix effects and variations in instrument response, leading to more accurate and precise quantification compared to structural analogs.[5][7]

Comparative Analysis of Internal Standards
FeatureThis compound (Stable Isotope Labeled)Structural Analog (e.g., Haloperol)
Chemical & Physical Properties Nearly identical to TimiperoneSimilar, but not identical
Chromatographic Retention Time Co-elutes with Timiperone[4]May have a different retention time
Ionization Efficiency Nearly identical to TimiperoneMay differ from Timiperone
Extraction Recovery Tracks the recovery of Timiperone accurately[4]May have different extraction efficiency
Correction for Matrix Effects Excellent[5]Less reliable, can lead to biased results
Cost HigherLower
Availability Custom synthesis may be requiredMore readily available

Experimental Protocols for Timiperone Quantification

The following is a representative LC-MS/MS protocol for the quantification of Timiperone in human plasma, utilizing this compound as the internal standard. This protocol is based on established methods for antipsychotic drug monitoring.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[8][9][10]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of Timiperone and its metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
MRM Transitions To be determined by direct infusion of Timiperone and this compound standards

Visualizing the Mechanism and Workflow

To better understand the context of Timiperone's therapeutic action and the analytical process for its monitoring, the following diagrams illustrate the key signaling pathways and the experimental workflow.

Timiperone Experimental Workflow Plasma_Sample Plasma Sample Collection IS_Addition Addition of this compound Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

A simplified workflow for the quantification of Timiperone in plasma.

Timiperone Signaling Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Timiperone_D2 Timiperone D2R D2 Receptor Timiperone_D2->D2R Antagonist Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Timiperone_5HT2A Timiperone HT2AR 5-HT2A Receptor Timiperone_5HT2A->HT2AR Antagonist Gq Gq HT2AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC ↑ PKC DAG->PKC

Timiperone's antagonistic action on D2 and 5-HT2A receptor pathways.

Correlating this compound Levels with Therapeutic Outcomes

The therapeutic range for Timiperone in plasma has been reported to be between 3.2 ng/mL and 9.5 ng/mL, with its reduced metabolite, RTIM, ranging from 1.7 ng/mL to 7.6 ng/mL.[11] Significant positive correlations have been observed between the daily dose of Timiperone and its plasma concentrations.[11] By accurately measuring Timiperone levels using a validated LC-MS/MS method with this compound as the internal standard, clinicians and researchers can:

  • Ensure patient compliance.

  • Optimize dosing to achieve therapeutic concentrations.

  • Minimize the risk of dose-dependent side effects. [1]

  • Investigate potential drug-drug interactions. [1]

References

Safety Operating Guide

Navigating the Safe Disposal of Timiperone-d4 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

General Disposal Guidelines

Unused or waste Timiperone-d4 should be treated as hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary. However, several overarching principles apply:

  • Do Not Dispose Down the Drain: Pharmaceutical compounds, including this compound, should never be disposed of in the sewer system. This prevents the contamination of waterways and potential harm to aquatic life.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to ensure proper handling and disposal. Use clearly labeled, sealed containers for collection.

  • Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and incinerate chemical waste in an environmentally sound manner.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_sds_available Is a specific SDS for this compound available? consult_ehs->is_sds_available follow_sds Follow specific disposal instructions in the SDS is_sds_available->follow_sds Yes general_guidelines Follow general guidelines for hazardous chemical waste is_sds_available->general_guidelines No collect_waste Collect in a labeled, sealed container follow_sds->collect_waste general_guidelines->collect_waste contact_vendor Contact a licensed hazardous waste disposal vendor collect_waste->contact_vendor dispose Arrange for pickup and disposal contact_vendor->dispose end End: Waste properly disposed dispose->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.